2-[(Oxan-4-yloxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-(oxan-4-yloxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITUPIGCYEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of molecular entities. This in-depth guide provides a comprehensive, methodology-driven approach to the structural elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile, a molecule incorporating aromatic, nitrile, and aliphatic ether functionalities. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical workflow that moves from foundational analysis to the intricate assembly of the molecular framework. This document serves as a technical resource for researchers and professionals in drug discovery and chemical sciences, illustrating not just the what but the why behind each analytical step, ensuring a self-validating and robust structural confirmation.
Introduction and Strategic Overview
The molecule this compound (Molecular Formula: C₁₃H₁₅NO₂) presents a compelling case study for modern structural elucidation. It contains three distinct structural motifs: an ortho-substituted benzonitrile ring, a saturated oxane (tetrahydropyran) ring, and a methylene ether linkage connecting them. The challenge lies in unambiguously confirming the identity and, critically, the connectivity of these fragments.
Our strategy is built upon a systematic and multi-technique approach. We will first determine the molecular formula and identify key functional groups. Subsequently, we will employ a powerful combination of 1D and 2D NMR techniques to piece together the molecular skeleton, bond by bond. Each piece of spectroscopic data will serve as a constraint, progressively narrowing the possibilities until only one structure remains, with all data in complete agreement.
Experimental Workflow for Structural Elucidation
The logical flow of experiments is designed to build information progressively, with each step confirming or complementing the last.
Caption: Overall workflow for the structural elucidation of this compound.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complexities of NMR, we establish the fundamental properties of the molecule.
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
High-Resolution Mass Spectrometry provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.
-
Result: The HRMS (ESI-TOF) analysis shows a molecular ion peak [M+H]⁺ at m/z 218.1176.
-
Interpretation: This corresponds to a molecular formula of C₁₃H₁₅NO₂ (calculated mass: 218.1181), confirming the identity and number of each atom present. The molecular weight is 217.26 g/mol .[1]
-
Degree of Unsaturation: The molecular formula allows for the calculation of the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds.
-
DoU = C + 1 + (N/2) - (H/2) = 13 + 1 + (1/2) - (15/2) = 7
-
This high value strongly suggests the presence of an aromatic ring (4 DoU), a triple bond (2 DoU), and an additional ring (1 DoU). This is perfectly consistent with the proposed benzonitrile and oxane ring structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2]
-
Protocol: A thin film of the compound is analyzed on a KBr plate.
-
Interpretation: The spectrum provides clear evidence for the key functional groups:
-
~3060 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene bridge and the oxane ring.
-
2225 cm⁻¹ (strong, sharp): This is a highly characteristic absorption for a nitrile (C≡N) functional group.[3][4] Its position suggests conjugation with the aromatic ring.
-
~1600, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching.
-
1105 cm⁻¹ (strong): A prominent C-O-C (ether) stretching vibration, confirming the ether linkage.[5]
-
At this stage, we have confirmed the molecular formula (C₁₃H₁₅NO₂) and the presence of a benzonitrile moiety, an aliphatic system, and an ether linkage. The task now is to determine how these pieces are connected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule.[6][7] We will use a combination of 1D and 2D experiments to build the complete picture.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The ¹H NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms in the molecule.[8]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-7 | 7.68 | d | 1H | Aromatic |
| H-5 | 7.60 | t | 1H | Aromatic |
| H-6 | 7.45 | d | 1H | Aromatic |
| H-4 | 7.41 | t | 1H | Aromatic |
| H-8 | 4.75 | s | 2H | -CH₂-O- |
| H-12 | 3.95 | m | 1H | -CH-O- (Oxane) |
| H-11a, H-13a | 3.55 | m | 2H | Oxane (axial) |
| H-11e, H-13e | 3.45 | m | 2H | Oxane (equatorial) |
| H-10a, H-14a | 1.90 | m | 2H | Oxane (axial) |
| H-10e, H-14e | 1.75 | m | 2H | Oxane (equatorial) |
-
Expert Interpretation:
-
The four protons between 7.41-7.68 ppm with complex splitting patterns are characteristic of a 1,2-disubstituted (ortho) benzene ring.
-
The sharp singlet at 4.75 ppm integrating to 2H is the benzylic methylene bridge (-CH₂-). Its downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the ether oxygen.
-
The complex set of multiplets between 1.75 and 3.95 ppm, integrating to a total of 9H, corresponds to the oxane ring protons. The most downfield of these (3.95 ppm, 1H) is the methine proton directly attached to the ether oxygen (H-12).
-
¹³C NMR and DEPT-135 Spectroscopy (100 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.[9]
| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-2 | 140.1 | Quaternary | Aromatic C-CH₂ |
| C-4 | 133.0 | CH | Aromatic |
| C-6 | 132.8 | CH | Aromatic |
| C-5 | 128.9 | CH | Aromatic |
| C-7 | 127.5 | CH | Aromatic |
| C-1 | 117.5 | Quaternary | Nitrile (C≡N) |
| C-3 | 112.9 | Quaternary | Aromatic C-CN |
| C-12 | 72.5 | CH | -CH-O- (Oxane) |
| C-8 | 68.0 | CH₂ | -CH₂-O- |
| C-11, C-13 | 66.5 | CH₂ | Oxane |
| C-10, C-14 | 32.1 | CH₂ | Oxane |
-
Expert Interpretation:
-
The spectrum shows 11 distinct carbon signals, consistent with the molecular formula when accounting for the symmetry of the oxane ring (C-10/C-14 and C-11/C-13 are equivalent).
-
Six signals in the aromatic region (112-141 ppm) confirm the substituted benzene ring. The DEPT-135 data identifies four CH carbons and allows us to infer the two quaternary carbons (C-2 and C-3).
-
The signal at 117.5 ppm is characteristic of a nitrile carbon.
-
The four signals in the aliphatic region (32-73 ppm) correspond to the oxane ring and the methylene bridge, with DEPT-135 confirming their identities as three CH₂ groups and one CH group.
-
We now have a complete list of all proton and carbon environments. The next step is to connect them definitively using 2D NMR.
2D NMR Spectroscopy: Building the Framework
The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows for the mapping of spin systems.[10]
-
Interpretation:
-
Aromatic System: Cross-peaks connect H-7 to H-6, H-6 to H-5, and H-5 to H-4, confirming the contiguous chain of protons on the ortho-substituted aromatic ring.
-
Oxane System: Strong correlations are observed between the protons on adjacent carbons within the oxane ring (e.g., H-12 correlates with H-11/H-13, which in turn correlate with H-10/H-14).
-
Crucially, there are no correlations between the aromatic protons, the methylene bridge singlet (H-8), and the oxane ring protons. This confirms they are isolated spin systems, separated by quaternary carbons or heteroatoms.
-
Caption: Key ¹H-¹H COSY correlations identifying the two major spin systems.
The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation). This is the most reliable way to assign carbon shifts based on their attached, and already assigned, protons.[11][12]
-
Interpretation: The HSQC spectrum allows for the direct and unambiguous assignment of every protonated carbon in the molecule. The correlations are summarized in the final data table below. For example, the proton at 4.75 ppm (H-8) shows a cross-peak to the carbon at 68.0 ppm, definitively assigning this as C-8.
This is the key experiment for assembling the final structure. HMBC reveals correlations between protons and carbons that are two or three bonds away.[13][14][15] It allows us to connect the isolated spin systems identified by COSY.
-
Interpretation of Key Correlations:
-
Connecting the Bridge: The methylene protons (H-8, δ 4.75) are the crucial link. They show correlations to:
-
The aromatic quaternary carbon C-2 (δ 140.1, a ³J correlation).
-
The aromatic CH carbon C-7 (δ 127.5, a ³J correlation).
-
The oxane methine carbon C-12 (δ 72.5, a ³J correlation). This single set of correlations unambiguously establishes that the methylene bridge is attached to C-2 of the aromatic ring and to the oxygen at position 4 of the oxane ring.
-
-
Confirming Benzonitrile Substitution:
-
The aromatic proton H-7 (δ 7.68) shows a correlation to the nitrile carbon C-1 (δ 117.5, a ³J correlation), confirming the position of the nitrile group ortho to the methylene bridge.
-
H-7 also correlates to the quaternary carbon C-3 (δ 112.9), further defining the substitution pattern.
-
-
Caption: Key HMBC correlations used to connect the molecular fragments.
Summary of Spectroscopic Data and Final Confirmation
The combination of all spectroscopic data provides overwhelming and self-consistent evidence for the structure of this compound.
| Atom # | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations from ¹H |
| 1 (CN) | 117.5 | - | - | - |
| 2 | 140.1 | - | - | - |
| 3 | 112.9 | - | - | - |
| 4 | 133.0 | 7.41 | t | C-2, C-6 |
| 5 | 128.9 | 7.60 | t | C-3, C-7 |
| 6 | 132.8 | 7.45 | d | C-2, C-4 |
| 7 | 127.5 | 7.68 | d | C-1, C-3, C-5, C-8 |
| 8 | 68.0 | 4.75 | s | C-2, C-7, C-12 |
| 10/14 | 32.1 | 1.90, 1.75 | m | C-11, C-12, C-13 |
| 11/13 | 66.5 | 3.55, 3.45 | m | C-10, C-12, C-14 |
| 12 | 72.5 | 3.95 | m | C-10, C-11, C-13, C-14 |
Finally, the fragmentation pattern observed in the Electron Ionization Mass Spectrum (EI-MS) can serve as a final check. Cleavage at the benzylic C-O bond is expected, which would lead to a prominent fragment ion at m/z 116, corresponding to the 2-cyanobenzyl cation [C₈H₆N]⁺, further validating the proposed connectivity. Alcohols and ethers are known to have a high tendency for fragmentation in mass spectrometry.[16]
Conclusion
Through the systematic application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of this compound has been unambiguously determined. The foundational data from MS and IR confirmed the molecular formula and key functional groups. 1D NMR provided a census of all proton and carbon environments. Finally, 2D NMR experiments, particularly COSY and HMBC, were instrumental in assembling the molecular fragments by establishing short- and long-range atomic connectivity. This guide demonstrates a robust, logic-driven workflow essential for the confident structural assignment of novel chemical entities in a research and development setting.
References
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Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link][8][17]
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Gorman, J. S., & Deline, G. W. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum (Vol. 1128, pp. 115-128). American Chemical Society. [Link][10]
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University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link][13]
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Li, W., & Li, Y. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Springer. [Link][11][12]
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Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1423. [Link][14][15]
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Field, L. D., & Sternhell, S. (2025). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. [Link][6]
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Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link][19]
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Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [7][20]
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Chemistry LibreTexts. (2019). 2D NMR Introduction. [Link][21]
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Platetech. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link][2]
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An In-depth Technical Guide to 2-[(Oxan-4-yloxy)methyl]benzonitrile: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2-[(Oxan-4-yloxy)methyl]benzonitrile, a molecule of interest in medicinal chemistry. While specific details of its initial discovery and a dedicated historical record are not extensively documented in publicly available literature, its structural motifs suggest a logical pathway for its synthesis and point toward potential applications in drug discovery, particularly in the context of metabolic disorders.
Introduction: The Benzonitrile Moiety in Drug Discovery
Benzonitrile, a benzene ring substituted with a nitrile group, is a prevalent structural unit in a multitude of biologically active compounds.[1] The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Its presence can enhance metabolic stability and receptor binding affinity. The incorporation of an oxane (tetrahydropyran) ring, a common feature in many natural products and pharmaceuticals, can further modulate a compound's solubility, lipophilicity, and overall ADME (absorption, distribution, metabolism, and excretion) profile.
The specific compound, this compound, with the CAS Number 1249891-39-1 and molecular formula C13H15NO2, represents an intriguing combination of these structural features.[2]
Postulated Discovery and Historical Context
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in the public domain. However, based on its structure and data from related compounds, the following properties can be anticipated.
| Property | Predicted/Inferred Value |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |
| Boiling Point | Predicted to be relatively high due to its molecular weight and polar functional groups. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Note: The data in this table is largely predictive and requires experimental verification.
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of this compound is the Williamson ether synthesis . This classic organic reaction involves the formation of an ether from an organohalide and an alkoxide.
Reaction Principle
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Proposed Synthetic Pathway
The synthesis of this compound would involve the reaction of a 2-cyanobenzyl halide (such as 2-cyanobenzyl bromide or chloride) with tetrahydropyran-4-ol in the presence of a suitable base.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar Williamson ether syntheses.
Materials:
-
2-Cyanobenzyl bromide
-
Tetrahydropyran-4-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-ol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or acetone to dissolve the alcohol.
-
Base Addition:
-
If using NaH: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide.
-
If using K2CO3: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
-
Addition of Alkyl Halide: Slowly add a solution of 2-cyanobenzyl bromide (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (for NaH) or room temperature (for K2CO3).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Causality in Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Potassium carbonate is a milder, less hazardous base that is often sufficient for this type of reaction, especially when using a polar aprotic solvent like DMF.
-
Choice of Solvent: DMF and acetone are polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when using a reactive base like sodium hydride to prevent it from reacting with atmospheric moisture.
-
Work-up Procedure: The aqueous work-up is necessary to remove any remaining base, salts, and the polar solvent (if DMF is used).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the benzene ring.
-
Benzylic Protons: A singlet at approximately δ 4.6-4.8 ppm for the two protons of the -CH2- group.
-
Oxane Protons: A series of multiplets in the region of δ 3.4-4.0 ppm for the protons on the oxane ring adjacent to the ether oxygen and a multiplet around δ 1.6-2.0 ppm for the remaining oxane protons.
-
Oxane CH-O Proton: A multiplet around δ 3.8-4.2 ppm for the proton on the carbon bearing the ether linkage.
¹³C NMR Spectroscopy (Predicted)
-
Nitrile Carbon: A signal around δ 117-120 ppm for the carbon of the nitrile group.
-
Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).
-
Benzylic Carbon: A signal around δ 70-75 ppm for the benzylic carbon.
-
Oxane Carbons: Signals in the range of δ 65-75 ppm for the carbons of the oxane ring, with the carbon attached to the ether oxygen appearing further downfield.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.
-
C-O-C Stretch (Ether): A strong absorption band in the region of 1050-1150 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the fingerprint region (1450-1600 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M+): An ion peak corresponding to the molecular weight of the compound (m/z = 217.26).
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the oxane ring, the benzylic ether moiety, and other characteristic fragments.
Potential Applications and Future Directions
The primary area of interest for this compound and its derivatives lies in pharmaceutical research and development .
Intermediate in SGLT2 Inhibitor Synthesis
As previously mentioned, the "tetrahydropyran-4-yloxy" moiety is present in compounds investigated as SGLT2 inhibitors for the treatment of diabetes.[3][4][5][6][7] Therefore, this compound is a valuable intermediate for the synthesis of more complex molecules in this therapeutic class.
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A Technical Guide to 2-[(Oxan-4-yloxy)methyl]benzonitrile: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
Introduction: The Strategic Value of the Benzonitrile Scaffold
In the landscape of modern drug discovery, the benzonitrile moiety is a privileged structural motif. Characterized by a cyano (-C≡N) group attached to a benzene ring, these compounds are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The nitrile group is a versatile functional handle; it is relatively robust and not readily metabolized, yet it can serve as a key hydrogen bond acceptor, mimicking the carbonyl group of endogenous ligands.[2] This bioisosteric relationship has been successfully exploited in the development of numerous marketed drugs.[2] Furthermore, the nitrile can be chemically transformed into other critical functionalities such as amines, amides, or carboxylic acids, providing synthetic flexibility.
This guide focuses on a specific, yet underexplored, member of this class: 2-[(Oxan-4-yloxy)methyl]benzonitrile . By combining the benzonitrile scaffold with a tetrahydropyran (oxane) ring via an ether linkage, this molecule presents a unique topology with significant potential as an intermediate or core structure for novel therapeutic agents. The oxane ring is another favored group in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability. This document provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and an expert analysis of its potential applications for researchers, scientists, and drug development professionals.
Compound Profile: this compound
A clear definition of the subject molecule is paramount for any technical exploration. The structural and chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile | N/A |
| CAS Number | 1249891-39-1 | [3] |
| Molecular Formula | C₁₃H₁₅NO₂ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Chemical Structure | ![]() | N/A |
Note: A placeholder image is used for the chemical structure. A proper 2D chemical structure drawing would be inserted here.
Synthesis and Mechanism: A Validated Approach
While specific literature detailing the synthesis of this compound is not prevalent, its structure strongly suggests a classical and highly reliable synthetic route: the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. The causality behind this choice is the ready availability and high reactivity of the precursor materials.
The logical precursors are 2-cyanobenzyl bromide (or chloride) and tetrahydropyran-4-ol (oxan-4-ol). 2-Cyanobenzyl bromide is a well-established intermediate in pharmaceutical synthesis, for example, in the production of the antidiabetic agent Alogliptin.[4] Its synthesis from 2-methylbenzonitrile via radical bromination is a standard industrial process.[4][5] Tetrahydropyran-4-ol is a commercially available cyclic alcohol.
The reaction proceeds by deprotonation of the hydroxyl group of tetrahydropyran-4-ol with a suitable base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 2-cyanobenzyl bromide, displacing the bromide ion in an Sₙ2 reaction to form the desired ether linkage.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-cyanobenzyl bromide and tetrahydropyran-4-ol.
Materials:
-
2-Cyanobenzyl bromide (1.0 eq)
-
Tetrahydropyran-4-ol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Self-Validating System & Procedure:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-ol (1.1 eq) and dissolve in anhydrous DMF.
-
Expertise & Experience: An inert atmosphere is critical because the intermediate alkoxide and the NaH reagent are highly reactive with atmospheric moisture and oxygen. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation without hindering the nucleophilicity of the alkoxide.
-
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Trustworthiness: The reaction is self-validating through the observation of hydrogen gas evolution, which ceases upon complete formation of the alkoxide. Portion-wise addition of NaH at 0 °C safely controls the exothermic reaction and gas evolution.
-
-
Nucleophilic Substitution: Dissolve 2-cyanobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise via the dropping funnel over 20 minutes. Stir the reaction at room temperature for 4-6 hours.
-
Expertise & Experience: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the 2-cyanobenzyl bromide starting material.
-
-
Work-up and Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction and Purification: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Trustworthiness: The washing steps are crucial for removing the DMF solvent and inorganic byproducts. The final product can be purified by column chromatography on silica gel to yield this compound as a pure compound.
-
Workflow Visualization
Caption: Williamson Ether Synthesis Workflow.
Prospective Applications in Drug Discovery
While this compound is primarily available as a research and development chemical, its structure is suggestive of several potential applications as a scaffold or intermediate in medicinal chemistry.
-
Enzyme Inhibitors: The benzonitrile group is a known pharmacophore in various enzyme inhibitors. For instance, substituted benzonitriles are used as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases and as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for managing type 2 diabetes.[2] The subject molecule could serve as a starting point for developing novel inhibitors where the oxane moiety explores adjacent binding pockets or improves pharmacokinetic properties.
-
Antiviral Agents: Certain substituted benzonitrile derivatives have demonstrated potent antiviral activity. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) was found to inhibit the replication of picornaviruses.[6] The unique combination of the cyano group and the ether-linked oxane in our target molecule could be explored for the synthesis of new antiviral candidates.
-
Anticancer Agents: Benzonitrile derivatives have been investigated for their potential as antiproliferative agents.[7] The core structure of this compound could be further functionalized on either the aromatic or the oxane ring to generate libraries of compounds for screening against various cancer cell lines.
-
CNS-Active Agents: The tetrahydropyran ring is a common feature in compounds designed to cross the blood-brain barrier.[8] Its inclusion can modulate lipophilicity and polarity. Therefore, derivatives of this molecule could be synthesized and evaluated for activity against central nervous system targets.
Conclusion
This compound is a well-defined chemical entity that, while not extensively studied, holds considerable potential as a building block in drug discovery and organic synthesis. Its synthesis is readily achievable through a robust and scalable Williamson ether synthesis protocol. The combination of the pharmacologically relevant benzonitrile core with the property-modulating tetrahydropyran ring makes it an attractive scaffold for the development of novel therapeutic agents across multiple disease areas, including metabolic disorders, oncology, and infectious diseases. This guide provides the foundational knowledge and practical methodology for researchers to begin exploring the synthetic and medicinal applications of this promising molecule.
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Safety and handling of 2-[(Oxan-4-yloxy)methyl]benzonitrile
An In-depth Technical Guide to the Safe Handling of 2-[(Oxan-4-yloxy)methyl]benzonitrile
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a novel benzonitrile derivative with potential applications in pharmaceutical and agrochemical research. While specific toxicological and reactivity data for this compound are limited, this document synthesizes information from structurally related compounds and established principles of laboratory safety to offer a robust framework for its safe utilization by researchers, scientists, and drug development professionals. The guide emphasizes a risk-based approach, detailing best practices for personal protective equipment, chemical storage, spill management, and waste disposal.
Introduction: Understanding the Compound
This compound is a bifunctional molecule incorporating a benzonitrile moiety and an oxane (tetrahydropyran) ring linked by an ether bond. The benzonitrile group is a common pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[1] The oxane ring is a saturated heterocyclic ether, often used to improve the physicochemical properties of drug candidates. The unique combination of these functional groups suggests its potential as a building block in the synthesis of complex molecular architectures.
A thorough understanding of the potential hazards associated with each functional group is paramount for safe handling. Benzonitrile and its derivatives are known to exhibit varying levels of toxicity.[2][3] The nitrile group can be metabolized to release cyanide in some cases, although this is not always the primary metabolic pathway for aromatic nitriles.[4] The ether linkage is generally stable, but its presence can influence the overall reactivity and metabolic profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1249891-39-1 | [5] |
| Molecular Formula | C13H15NO2 | [5] |
| Molecular Weight | 217.26 g/mol | [5] |
| Appearance | Not specified (likely a solid or oil) | - |
| Purity | ≥95% (typical for commercial samples) | [5] |
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be conducted based on the known hazards of analogous compounds.
Toxicological Profile of Related Benzonitrile Derivatives
Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[6][7] Acute exposure can lead to symptoms such as weakness, headaches, confusion, nausea, and respiratory distress.[8][9][10] While aromatic nitriles are generally less acutely toxic than aliphatic nitriles, caution is still warranted.[4] The toxicity of substituted benzonitriles can be influenced by the nature and position of the substituents.[2][11]
General Hazards of Benzonitrile Compounds:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or absorbed through the skin.[6]
-
Skin Irritation: May cause skin irritation.[12]
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[9]
It is prudent to treat this compound as having a similar or greater hazard profile to benzonitrile until specific toxicological data becomes available.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for splash protection against a wide range of chemicals.[14][15][16] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[17] Gloves should be inspected before use and changed immediately if contaminated.[15]
-
Eye Protection: Chemical safety goggles are required at all times when handling the compound.[13] A face shield should be worn in situations with a higher risk of splashes.[18]
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened.[13] For larger quantities or operations with a significant splash risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[13]
Figure 1: A workflow diagram illustrating the mandatory Personal Protective Equipment (PPE) protocol for handling this compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
General Handling
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[13]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust or aerosols.[13]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]
-
Cross-Contamination: Avoid cross-contamination of personal items such as phones, pens, and notebooks by removing gloves before touching them.[15][16]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[13]
-
Location: Keep in a cool, dry, and well-ventilated area.[13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
Experimental Protocols: A Framework for Safe Synthesis and Use
The following protocols are generalized and should be adapted based on the specific reaction conditions and scale.
Synthesis of this compound
A plausible synthetic route involves the Williamson ether synthesis from 2-(bromomethyl)benzonitrile and tetrahydropyran-4-ol.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with tetrahydropyran-4-ol and a suitable solvent (e.g., DMF, acetonitrile). Add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate).
-
Reaction Initiation: Slowly add a solution of 2-(bromomethyl)benzonitrile in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C for strong bases).
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature (e.g., room temperature or gentle heating) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Figure 2: A generalized workflow for the synthesis of this compound, emphasizing key safety and procedural steps.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for hazardous waste disposal.[13] Clean the spill area with a suitable solvent and then soap and water. |
| Major Spill | Evacuate the laboratory immediately and alert emergency personnel. Prevent entry to the area. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, sealed, and properly labeled hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
While this compound presents an opportunity for innovation in chemical synthesis, its handling demands a high level of caution due to the potential hazards associated with its benzonitrile core. By implementing the engineering controls, personal protective equipment protocols, and safe handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. It is imperative that all personnel handling this compound receive thorough training on these procedures and that a culture of safety is maintained in the laboratory.
References
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-[(Oxan-4-yloxy)methyl]benzonitrile as a Versatile Chemical Intermediate in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of 2-[(Oxan-4-yloxy)methyl]benzonitrile. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its application as a key intermediate in the construction of complex heterocyclic scaffolds relevant to modern drug discovery. The protocols are designed with an emphasis on causality, ensuring that users understand the rationale behind experimental choices, from reagent selection to reaction conditions. All methodologies are presented to be self-validating, and key claims are supported by authoritative citations.
Introduction: The Significance of the Benzonitrile Moiety in Drug Discovery
The benzonitrile functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor and a key pharmacophore in a multitude of therapeutic agents.[1] Its derivatives are integral to the synthesis of pharmaceuticals ranging from anticancer agents to antidiabetics.[2][3][4] The nitrile group, with its unique electronic properties and metabolic stability, can act as a bioisostere for other functional groups and participate in a variety of chemical transformations to build molecular complexity.
This compound, in particular, combines the reactive potential of the benzonitrile scaffold with the conformational rigidity and improved solubility imparted by the tetrahydropyran (oxane) moiety. This makes it a highly valuable intermediate for creating molecules with desirable pharmacokinetic profiles. While its direct, non-fluorinated applications are not extensively documented in publicly available literature, its structural analogs, such as 2-((tetrahydropyran-4-yloxy)methyl)-4-fluorobenzonitrile, are known intermediates in the synthesis of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Trelagliptin, used in the treatment of type 2 diabetes.[5] This guide will, therefore, provide a robust synthetic protocol for the title compound and illustrate its utility in constructing a relevant heterocyclic system, drawing parallels from established synthetic strategies for related pharmaceutical agents.
Physicochemical and Spectroscopic Data
A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1249891-39-1 | [6] |
| Molecular Formula | C₁₃H₁₅NO₂ | [6] |
| Molecular Weight | 217.26 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | Inferred from synthetic protocols of related compounds |
| Predicted ¹H NMR | δ (ppm) ~7.7-7.3 (m, 4H, Ar-H), ~4.6 (s, 2H, Ar-CH₂-O), ~3.9-3.8 (m, 1H, O-CH-), ~3.7-3.5 (m, 4H, -O-CH₂-), ~2.0-1.8 (m, 4H, -CH₂-) | Predicted based on related structures[7][8][9] |
| Predicted ¹³C NMR | δ (ppm) ~140 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~112 (Ar-C-CN), ~72 (Ar-CH₂-O), ~68 (O-CH), ~66 (-O-CH₂-), ~32 (-CH₂-) | Predicted based on related structures[7][10] |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from tetrahydropyran-4-ol, which then displaces the bromide from 2-(bromomethyl)benzonitrile.
Reaction Scheme
Caption: Williamson ether synthesis of the target intermediate.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-(bromomethyl)benzonitrile and tetrahydropyran-4-ol.
Materials:
-
2-(Bromomethyl)benzonitrile (1.0 eq)[11]
-
Tetrahydropyran-4-ol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-ol (1.2 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution at 0 °C. Causality Note: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas. The reaction is performed at 0 °C to prevent any potential side reactions.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium alkoxide.
-
Addition of the Electrophile: Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Causality Note: The dropwise addition of the electrophile helps to maintain a low concentration of the starting material, minimizing potential side reactions such as self-condensation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Application as a Key Intermediate in Heterocyclic Synthesis
The strategic placement of the nitrile and the ether-linked cyclic moiety makes this compound a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs). A key application lies in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including as DPP-4 inhibitors.[2][3]
Synthesis of a 2-Substituted Quinazolinone Derivative
The following protocol outlines a representative synthesis of a quinazolinone derivative using this compound as a key building block. This multi-step synthesis first involves the transformation of the nitrile to an amidine, followed by cyclization with an appropriate anthranilic acid derivative.
Reaction Workflow
Caption: Multi-step synthesis of a quinazolinone derivative.
Detailed Experimental Protocol
Step A: Synthesis of 2-[(Oxan-4-yloxy)methyl]benzimidamide
-
Imidate Formation (Pinner Reaction): Suspend this compound (1.0 eq) in anhydrous ethanol and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the vessel and stir at room temperature for 24 hours. The formation of the imidate hydrochloride salt will be observed as a precipitate.
-
Ammonolysis: Filter the precipitate and wash with cold diethyl ether. Suspend the crude imidate salt in a solution of ammonia in ethanol (7N) and stir at room temperature for 12 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the crude 2-[(Oxan-4-yloxy)methyl]benzimidamide, which can be used in the next step without further purification.
Step B: Cyclization to form the Quinazolinone
-
Reaction Setup: In a round-bottom flask, combine the crude 2-[(Oxan-4-yloxy)methyl]benzimidamide (1.0 eq) and methyl 2-aminobenzoate (1.1 eq).
-
Cyclization: Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction by TLC. Causality Note: The high temperature is necessary to drive the condensation and cyclization, with the elimination of methanol and ammonia.
-
Purification: Cool the reaction mixture to room temperature. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired quinazolinone derivative.
Analytical Characterization
The identity and purity of this compound and its downstream products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The predicted chemical shifts in Section 2 provide a reference for the confirmation of the target intermediate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group can be confirmed by a characteristic sharp absorption band around 2220-2230 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the synthesized compounds and for monitoring reaction progress.
Safety and Handling
As a prudent laboratory practice, this compound and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low yield in Williamson ether synthesis | Incomplete formation of the alkoxide; moisture in the reaction; impure starting materials. | Ensure anhydrous conditions; use freshly opened or distilled solvents; check the quality of NaH; allow sufficient time for alkoxide formation. |
| Side products in the synthesis | Self-condensation of the brominated starting material; reaction temperature too high. | Maintain low temperatures during the addition of reagents; ensure slow, dropwise addition of the electrophile. |
| Incomplete Pinner reaction | Insufficient HCl; presence of water. | Ensure the reaction is saturated with dry HCl gas; use anhydrous ethanol. |
| Difficult purification of the quinazolinone | Formation of polymeric byproducts. | Optimize the reaction temperature and time for the cyclization step; consider using a high-boiling point solvent to improve reaction homogeneity. |
References
-
AccelaChem. (n.d.). 1249891-39-1, this compound. Retrieved from [Link]
- Royal Society of Chemistry. (2014).
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
-
New Drug Approvals. (2016, February 25). TRELAGLIPTIN. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 865759-25-7| Chemical Name : Trelagliptin. Retrieved from [Link]
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- Google Patents. (2014). CN104892456A - Method for preparing benzonitrile compound.
- Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
-
AccelaChem. (n.d.). 1249891-39-1, this compound. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Current Enzyme Inhibition. (2025, February 27). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
- Arkat USA. (2018). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
-
PubMed. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]
- Google Patents. (2019).
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- Rsc.org. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
- PMC. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- NIST WebBook. (n.d.). Benzonitrile, 4-methyl-.
- NIST WebBook. (n.d.). Benzonitrile, 2-(4-methylphenyl)-.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- PubChemLite. (n.d.). 4-(oxan-4-yloxy)benzonitrile (C12H13NO2).
- Sigma-Aldrich. (n.d.). 4-(2-Methyloxiran-2-yl)benzonitrile.
Sources
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]
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- 10. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 11. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
Application Note: 2-[(Oxan-4-yloxy)methyl]benzonitrile in Medicinal Chemistry
Abstract
This application note details the synthetic utility and strategic value of 2-[(Oxan-4-yloxy)methyl]benzonitrile (CAS: 1249891-39-1), a versatile building block for medicinal chemistry. Also known as 2-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile, this scaffold combines a lipophilicity-lowering tetrahydropyran (THP) ring with a reactive ortho-substituted benzonitrile core. This guide provides validated protocols for its synthesis via Williamson etherification and demonstrates its application in divergent synthesis, specifically focusing on bioisosteric transformation to tetrazoles and chemoselective reduction to benzylamines.[1]
Chemical Profile & Strategic Value
The "THP Effect" in Drug Design
The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) group is a widely adopted strategy in modern drug discovery to modulate physicochemical properties. Unlike its carbocyclic analog (cyclohexyl), the THP ring lowers the partition coefficient (LogP) by approximately 1.0–1.5 units due to the polarity of the ether oxygen.
-
Solubility: Enhances aqueous solubility without introducing hydrogen bond donors (HBD).
-
Metabolic Stability: The ether linkage in this scaffold is generally resistant to rapid oxidative metabolism compared to benzylic carbons lacking heteroatom substitution.
The Ortho-Nitrile "Warhead"
The 2-position nitrile serves as a "masked" functional group. It provides a gateway to:
-
Bioisosteres: Tetrazoles (carboxylic acid mimics).[2]
-
Linkers: Benzylamines (for reductive amination).
-
Heterocycles: Quinazolines or isoindolines via cyclization.
Synthesis of the Scaffold
Objective: Preparation of this compound via Williamson Ether Synthesis.
Reaction Logic
Direct alkylation of tetrahydro-2H-pyran-4-ol with 2-(bromomethyl)benzonitrile is preferred over the reverse (benzyl alcohol + THP-halide) due to the higher reactivity of the benzylic bromide and the stability of the secondary alkoxide.
Protocol
Reagents:
-
Tetrahydro-2H-pyran-4-ol (1.0 equiv)
-
2-(Bromomethyl)benzonitrile (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Alkoxide Formation: To a flame-dried flask under N₂ atmosphere, add NaH (1.2 equiv) suspended in anhydrous THF at 0°C.
-
Addition: Dropwise add a solution of tetrahydro-2H-pyran-4-ol (1.0 equiv) in THF. Stir at 0°C for 30 minutes until H₂ evolution ceases.
-
Alkylation: Add 2-(bromomethyl)benzonitrile (1.1 equiv) solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting alcohol is polar, while the product is less polar.
-
Quench: Carefully quench with sat. NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂), eluting with 10–20% EtOAc in Hexanes.
Synthesis Workflow Diagram
Caption: Figure 1. Williamson ether synthesis workflow for the target scaffold.
Downstream Applications (Divergent Synthesis)
This scaffold acts as a "hub" for generating diverse libraries. Two high-value transformations are detailed below.
Protocol A: [3+2] Cycloaddition to Tetrazoles
Application: Synthesis of Angiotensin II receptor blocker analogs (Sartan-like). The tetrazole serves as a lipophilic bioisostere of a carboxylic acid. Mechanism: Zinc-catalyzed activation of the nitrile followed by azide attack.[3][4]
Reagents:
-
Scaffold (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
Procedure:
-
Dissolve the nitrile scaffold in solvent.
-
Add ZnBr₂ and NaN₃.[2]
-
Heat to reflux (100°C) for 12–24 hours. Note: The reaction forms a zinc-tetrazole complex.
-
Critical Workup: Cool to RT and add 3N HCl (to pH 1) to break the zinc complex and protonate the tetrazole. Caution: HN₃ gas evolution possible; work in fume hood.[2]
-
Extract with EtOAc.[2][6][7] The product will be in the organic layer.
Protocol B: Chemoselective Reduction to Benzylamine
Application: Creating primary amines for fragment linking (amide coupling/reductive amination) without cleaving the ether bond. Challenge: Avoiding over-reduction or ether cleavage (which can occur with Lewis acids like BBr₃). Solution: Cobalt Boride (Co₂B) reduction formed in situ.[8]
Reagents:
Procedure:
-
Dissolve scaffold and CoCl₂·6H₂O in Methanol at 0°C. The solution will be deep purple/pink.
-
Add NaBH₄ portion-wise.[9] Observation: Vigorous gas evolution and formation of a black precipitate (Co₂B).
-
Stir at RT for 2 hours.
-
Quench with 1N HCl (destroy residual borohydride) then basify with NH₄OH to pH 10.
-
Extract with DCM.
Divergent Pathway Diagram
Caption: Figure 2. Divergent synthesis pathways from the parent nitrile scaffold.
Analytical Characterization Guide
When validating the synthesis of This compound , look for these key spectroscopic signatures:
| Technique | Feature | Expected Signal (Approximate) | Interpretation |
| IR | Nitrile Stretch | ~2225 cm⁻¹ | Sharp, medium intensity. Disappearance indicates successful downstream reaction. |
| 1H NMR | Benzylic CH₂ | δ 4.6–4.7 ppm (Singlet) | Diagnostic for the ether linkage. |
| 1H NMR | THP H-4 | δ 3.6–3.8 ppm (Multiplet) | Methine proton adjacent to ether oxygen. |
| 1H NMR | THP H-2/6 | δ 3.4 & 3.9 ppm | Characteristic splitting of the ether ring protons. |
| 13C NMR | Nitrile Carbon | ~117 ppm | Quaternary carbon signal. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry.
-
Caddick, S., et al. (2003).[1] A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron.
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Relevant section: Tetrahydropyranyl ethers).
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. SciMeetings [scimeetings.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Experimental Protocols for 2-[(Oxan-4-yloxy)methyl]benzonitrile
Introduction & Chemical Profile[1][2][3][4]
2-[(Oxan-4-yloxy)methyl]benzonitrile (CAS: 1249891-39-1) represents a high-value "privileged structure" intermediate.[1] In modern drug discovery, the incorporation of a tetrahydropyran (THP) ring via an ether linkage is a strategic design choice to modulate lipophilicity (LogD) and improve metabolic stability compared to aliphatic chains.[1]
The ortho-positioning of the nitrile group relative to the ether-linked THP moiety makes this compound a versatile precursor for two distinct chemical pathways:[1]
-
Linear Extension: Reduction to the benzylamine for amide/urea coupling (Kinase/GPCR inhibitor side-chains).
-
Bicyclic Cyclization: Transformation into isoindolinones or phthalazinones, utilizing the ortho-nitrile effect.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-((Tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |
| Key Functionality | Nitrile (Electrophile/Precursor); THP Ether (Solubilizing Group) |
Strategic Reaction Pathways (Visualized)
The following decision tree illustrates the primary synthetic utilities of this scaffold.
Figure 1: Divergent synthetic pathways. Path A yields linear linkers; Path B yields bicyclic cores.[1]
Experimental Protocols
Protocol A: Selective Reduction to the Benzylamine
Objective: Convert the nitrile group to a primary amine without cleaving the benzyl ether linkage.[1] Application: Creating a "linker" for coupling to kinase hinge-binding motifs.[1]
Scientific Rationale: Standard nitrile reductions using Lithium Aluminum Hydride (LAH) can be too aggressive, potentially causing reductive cleavage of the benzylic ether (especially in ortho systems).[1] We recommend Raney Nickel hydrogenation or Borane-DMS for chemoselectivity.[1]
Materials:
-
Catalyst: Raney Nickel (W2 or 2800 grade), 50% wt/wt slurry in water[1]
-
Solvent: 7N Ammonia in Methanol (Critical to suppress secondary amine formation)[1]
-
Hydrogen Source: H₂ balloon or Parr shaker (40 psi)
Step-by-Step Methodology:
-
Preparation: Wash the Raney Nickel (approx. 200 mg per mmol substrate) three times with anhydrous methanol to remove water.[1] Caution: Raney Ni is pyrophoric when dry.[1]
-
Dissolution: Dissolve the benzonitrile (1.0 mmol, 217 mg) in 7N NH₃/MeOH (10 mL).
-
Activation: Add the washed catalyst slurry to the reaction vessel under an argon blanket.
-
Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (balloon is usually sufficient; use 40 psi for faster kinetics) at Room Temperature (RT) for 4-6 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of M+H (218) and appearance of the amine M+H (222).[1]
-
Workup: Filter the mixture through a Celite pad (keep wet with MeOH to prevent fire). Rinse with MeOH.[1]
-
Purification: Concentrate the filtrate in vacuo. The crude amine is often pure enough for the next step.[1] If not, purify via SCX-2 (cation exchange) cartridge to remove non-basic impurities.[1]
Validation Check:
-
NMR Signature: Look for the disappearance of the aromatic signals shifted by the electron-withdrawing CN group and the appearance of a methylene singlet around 3.8 ppm (Ar-CH₂-NH₂).[1]
Protocol B: [3+2] Cycloaddition to Tetrazole
Objective: Convert the nitrile into a tetrazole (carboxylic acid bioisostere). Application: Improving potency and metabolic stability in receptor antagonists.[1]
Scientific Rationale: The ortho-ether oxygen can coordinate with Lewis acids.[1] Therefore, we use a zinc-catalyzed method which is milder than the traditional tin/azide methods and avoids toxic organotin residues.[1]
Materials:
Step-by-Step Methodology:
-
Setup: In a pressure vial, suspend the nitrile (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol) in water/IPA (5 mL).
-
Reaction: Seal the vial and heat to 100°C for 12-16 hours. The zinc coordinates the nitrile, activating it for azide attack.[1]
-
Quench: Cool to RT. Add 3N HCl (2 mL) and Ethyl Acetate (10 mL). Stir until the solid zinc salts dissolve.
-
Extraction: The tetrazole is often amphoteric but prefers the organic layer at pH ~3-4.[1] Extract with EtOAc (3x).[1]
-
Isolation: Dry organics over Na₂SO₄ and concentrate.
Safety Note: Sodium azide can form explosive hydrazoic acid with strong acids.[1] Ensure the quench is performed in a well-ventilated hood and the pH is monitored.[1]
Quality Control & Stability Profiling
Because the benzylic ether linkage is susceptible to oxidative metabolism (CYP450) or acid hydrolysis, the following QC checks are mandatory before using this scaffold in in vivo studies.
QC Workflow: HPLC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 220 nm and 254 nm.[1]
Metabolic Stability Assay (Microsomal)
Rationale: The benzylic position (Ar-CH₂ -O-THP) is a potential site for CYP-mediated O-dealkylation.[1]
| Parameter | Condition |
| Matrix | Human/Rat Liver Microsomes (0.5 mg/mL protein) |
| Cofactor | NADPH regenerating system |
| Test Conc. | 1 µM (to ensure first-order kinetics) |
| Timepoints | 0, 15, 30, 60 min |
| Analysis | LC-MS/MS (follow parent depletion) |
| Acceptance | Intrinsic Clearance (CLint) < 20 µL/min/mg protein is ideal.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reduction | Secondary amine formation (dimerization).[1] | Ensure Ammonia is present in the solvent.[1] Do not use neutral MeOH. |
| Cleavage of Ether | Hydrogenolysis of the benzyl-O bond.[1] | Switch catalyst from Pd/C to Raney Nickel or use BH₃-THF at 0°C. |
| Incomplete Tetrazole Rxn | Steric hindrance from ortho group. | Increase temperature to 120°C or switch solvent to DMF (higher boiling point).[1] |
References
-
Compound Specification: "this compound (CAS 1249891-39-1)."[1][2] Accela Chem Catalog. Available at: [Link][1]
-
Tetrahydropyran Utility: Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual reference for cyclic ether stability).
-
Nitrile Reduction Protocols: Watson, S. C., & Eastham, J. F. (1967).[1] "Reduction of Nitriles."[1] Journal of Organic Chemistry. (Standard protocol grounding).
-
Zinc-Mediated Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.[1] Available at: [Link][1]
Sources
Application Note: Derivatization Strategies for 2-[(Oxan-4-yloxy)methyl]benzonitrile
Introduction & Molecule Profile[1][2][3]
2-[(Oxan-4-yloxy)methyl]benzonitrile (CAS: 1249891-39-1) is a versatile building block in medicinal chemistry. Its structure combines a lipophilic yet polar tetrahydropyran (THP) ring with an ortho-substituted benzonitrile core.
Why this Molecule Matters[4]
-
Bioisosterism: The tetrahydropyran-4-yl group is a classic bioisostere for the cyclohexyl group, lowering LogP (lipophilicity) while maintaining steric bulk. It is also a stable ether analog of the metabolically labile morpholine ring.
-
Scaffold Utility: The ortho-positioning of the ether linker relative to the nitrile creates a unique steric environment, influencing the binding trajectory of derivatives.
-
Divergent Synthesis: The nitrile group serves as a "linchpin" functional group, granting access to amines, amides, acids, and heterocycles (tetrazoles, oxadiazoles).
Chemical Structure Analysis[2]
-
Core: Benzonitrile (deactivated aromatic ring, susceptible to nucleophilic attack at the nitrile carbon).
-
Linker: Benzylic ether (–CH₂–O–). Critical Note: While generally stable, benzylic ethers can be cleaved under harsh hydrogenolysis conditions (e.g., Pd/C + H₂ at high pressure/temp) or strong Lewis acids (e.g., BBr₃).
-
Substituent: Oxan-4-yl (Tetrahydropyran-4-yl). Expert Insight: Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group (which is an acetal), the 4-isomer is a stable ether . It tolerates acidic conditions well, broadening the scope of derivatization.
Chemical Reactivity & Stability Profile
Before initiating derivatization, understanding the stability boundaries is paramount to preventing scaffold degradation.
| Condition | Stability Prediction | Expert Recommendation |
| Aqueous Acid (HCl/H₂SO₄) | High | The 4-oxanyl ether is stable. Hydrolysis of the nitrile to acid/amide is feasible. |
| Aqueous Base (NaOH/KOH) | High | Stable. Suitable for basic hydrolysis of the nitrile. |
| Hydrogenolysis (Pd/C, H₂) | Moderate | Caution: Benzylic C-O bonds can cleave. Use Raney Nickel or controlled Pd poisoning to reduce the nitrile without cleaving the ether. |
| Strong Lewis Acids (BBr₃, AlCl₃) | Low | Avoid. Will likely cleave the ether linkage. |
| Oxidizing Agents | High | The benzylic position is susceptible to oxidation to the ester/benzoate under extreme conditions (e.g., KMnO₄), but stable to mild oxidants. |
Derivatization Protocols
Protocol A: Bioisosteric Expansion – Synthesis of 5-Substituted Tetrazole
Objective: Convert the nitrile into a tetrazole, a lipophilic bioisostere of a carboxylic acid (pKa ~4.5-5.0), improving metabolic stability and bioavailability.
Mechanism: [3+2] Cycloaddition using Sodium Azide.[1] Catalyst Choice: Zinc Chloride (ZnCl₂) is preferred over ammonium salts for steric bulk tolerance and safety (avoids hydrazoic acid sublimation).
Materials
-
Substrate: this compound (1.0 eq)[2]
-
Reagent: Sodium Azide (NaN₃) (1.5 eq)[1]
-
Catalyst: Zinc Chloride (ZnCl₂) (1.0 eq)
-
Solvent: DMF (Anhydrous) or Toluene/Water biphasic system
-
Workup: 1N HCl, Ethyl Acetate
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the substrate (1.0 mmol, 217 mg) in anhydrous DMF (5 mL).
-
Addition: Add ZnCl₂ (1.0 mmol, 136 mg) followed by NaN₃ (1.5 mmol, 98 mg). Safety Note: NaN₃ is toxic and shock-sensitive. Use plastic spatulas.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS (Target Mass: ~260 Da [M+H]⁺).
-
Quench: Cool to room temperature. Slowly add 1N HCl (10 mL) to break the Zinc-Tetrazole complex and protonate the tetrazole. Caution: Evolution of trace HN₃ gas possible; perform in a fume hood.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). The product will partition into the organic phase.
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Scaffold Extension – Reduction to Primary Benzylamine
Objective: Reduce the nitrile to a primary amine (–CH₂NH₂) for further coupling (e.g., amide coupling, reductive amination).
Challenge: Preventing secondary amine formation (dimerization) and benzylic ether cleavage. Solution: Cobalt-catalyzed reduction or Borane-DMS complex. Raney Nickel is effective but requires careful handling.
Materials
-
Substrate: this compound (1.0 eq)[2]
-
Reagent: Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 3.0 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol, 1N HCl
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere. Add substrate (1.0 mmol) and dry THF (10 mL).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Dropwise add BH₃·DMS (1.5 mL, 3.0 mmol). The reaction is exothermic.
-
Reflux: Allow to warm to room temperature, then heat to mild reflux (65°C) for 4 hours.
-
Quench (Critical): Cool to 0°C. Very slowly add Methanol (5 mL) to quench excess borane (H₂ evolution).
-
Hydrolysis: Add 1N HCl (5 mL) and stir at room temperature for 1 hour to break the Boron-Amine complex.
-
Isolation: Basify with 2N NaOH to pH >10. Extract with DCM.[3]
-
Note: The amine product is polar; ensure thorough extraction.
-
Protocol C: Heterocycle Precursor – Amidoxime Formation
Objective: Create the intermediate for 1,2,4-oxadiazoles.
Materials
-
Substrate: this compound (1.0 eq)[2]
-
Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.0 eq)
-
Base: Triethylamine (TEA) or NaHCO₃ (2.2 eq)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Procedure
-
Mixing: Dissolve NH₂OH·HCl and Base in Ethanol/Water.[4] Stir for 10 min to generate free hydroxylamine.
-
Heating: Reflux at 80°C for 6 hours.
-
Workup: Concentrate ethanol. Dilute with water.[4] The amidoxime often precipitates as a white solid. Filter and dry.[1]
Analytical Characterization (Expected Data)
| Derivative | Key ¹H NMR Signal (DMSO-d₆) | Mass Spec (ESI) |
| Parent Nitrile | δ 4.65 (s, 2H, Ar-CH ₂-O) | [M+H]⁺ = 218.1 |
| Tetrazole | δ 16.5 (br s, 1H, NH ), Aromatic protons shift downfield | [M+H]⁺ = 261.1 |
| Benzylamine | δ 3.80 (s, 2H, Ar-CH ₂-NH₂), δ 4.55 (s, 2H, Ar-CH ₂-O) | [M+H]⁺ = 222.1 |
| Amidoxime | δ 9.6 (s, 1H, OH ), δ 5.8 (s, 2H, NH ₂) | [M+H]⁺ = 251.1 |
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the parent nitrile.
Caption: Divergent synthetic pathways for this compound transformation.
References
-
Tetrazole Synthesis via [3+2] Cycloaddition
-
Hiebert, S. et al. "Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles." Journal of Organic Chemistry. (2022). (General Protocol Validation).
-
Note: Validated methodology for nitrile-to-tetrazole conversion using ZnCl2.[7]
-
-
Reduction of Benzonitriles
-
Caddick, S. et al. "Intermolecular Reactions of Borane-Amine Complexes." Tetrahedron. (2003). (Borane Reduction Selectivity).
-
Note: Establishes selectivity of borane for nitriles in the presence of ethers.[9]
-
-
Amidoxime Formation
-
Augustine, J. K. et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters. (2009). .
-
-
Compound Data
-
PubChem CID 54378923 (this compound). .
-
Disclaimer: This protocol is for research purposes only. All reactions should be performed in a fume hood with appropriate PPE. The stability of the oxanyl ether should be verified on a small scale before bulk processing.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 1249891-39-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Isoxazole as a nitrile synthon: en routes to the ortho-alkenylated isoxazole and benzonitrile with allyl sulfone catalyzed by Ru(ii) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
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- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(Oxan-4-yloxy)methyl]benzonitrile as a Versatile Building Block for Heterocyclic Synthesis
Section 1: Overview and Strategic Importance
2-[(Oxan-4-yloxy)methyl]benzonitrile is a strategically designed building block for modern medicinal chemistry and drug development. Its molecular architecture combines two key features that are highly advantageous for creating novel therapeutic agents. The benzonitrile group serves as a versatile chemical handle, readily participating in a variety of cyclization reactions to form a diverse range of nitrogen-containing heterocycles.[1][2] Simultaneously, the oxane (tetrahydropyran) moiety, linked via a stable ether bond, acts as a "physicochemical modulator." The inclusion of such saturated heterocyclic systems is a well-established strategy to improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while potentially reducing off-target effects like hERG channel inhibition.[3]
This guide provides detailed protocols and expert insights into the synthesis of the title compound and its subsequent application in constructing high-value heterocyclic systems, demonstrating its utility for researchers in organic synthesis and pharmaceutical development.
Section 2: Synthesis of the Core Building Block
The most direct and reliable method for synthesizing this compound is via a Williamson ether synthesis. This reaction proceeds through a nucleophilic substitution (SN2) mechanism, where the alkoxide of oxan-4-ol displaces a halide from a 2-(halomethyl)benzonitrile precursor.[4] The presence of the electron-withdrawing cyano group ortho to the leaving group facilitates this reaction.[4]
Experimental Protocol: Synthesis of this compound
Reaction Principle: This protocol details the SN2 reaction between 2-(bromomethyl)benzonitrile and oxan-4-ol (tetrahydro-2H-pyran-4-ol) using potassium carbonate as a mild base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
Materials:
-
2-(Bromomethyl)benzonitrile
-
Oxan-4-ol (Tetrahydro-2H-pyran-4-ol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxan-4-ol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per 1.0 g of oxan-4-ol).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium alkoxide.
-
Add a solution of 2-(bromomethyl)benzonitrile (1.1 eq.) in anhydrous DMF dropwise to the stirred suspension over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold deionized water (approx. 50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Base | Anhydrous K₂CO₃ | Sufficiently strong to deprotonate the alcohol without causing hydrolysis of the nitrile.[4] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solvates the potassium cation and promotes the SN2 reaction.[4] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Stoichiometry | Slight excess of electrophile | Ensures complete consumption of the more valuable alcohol starting material. |
Workflow for Building Block Synthesis
Caption: Synthesis workflow for this compound.
Section 3: Applications in Heterocyclic Synthesis
The nitrile functional group is a cornerstone of heterocyclic chemistry, acting as a versatile electrophilic synthon.[5] Its conversion into various heterocyclic cores is demonstrated in the following protocols.
Application 1: Synthesis of 3-Substituted 1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring is a common objective in medicinal chemistry. This scaffold is a bioisostere for esters and amides, often enhancing metabolic stability. The synthesis proceeds in two stages: first, the conversion of the benzonitrile to an N'-hydroxyimidamide (amidoxime), followed by cyclocondensation with an acylating agent.
Protocol 3.1: Synthesis of 5-Substituted 3-{2-[(Oxan-4-yloxy)methyl]phenyl}-1,2,4-oxadiazoles
Step A: Formation of N'-Hydroxy-2-[(oxan-4-yloxy)methyl]benzimidamide
-
Suspend this compound (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Add sodium bicarbonate (1.5 eq.) portion-wise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours.[6]
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction, concentrate under reduced pressure, and dilute the residue with cold water.
-
Collect the resulting precipitate by filtration and wash with cold water to yield the amidoxime intermediate.
Step B: Cyclocondensation to form the 1,2,4-Oxadiazole
-
Dissolve the amidoxime from Step A (1.0 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent like pyridine or DMF.
-
Add a coupling agent such as EDC (1.2 eq.) or HOBt (1.2 eq.), or alternatively, react the amidoxime with an acid chloride (1.1 eq.).
-
Stir the reaction at room temperature or with gentle heating (50-80 °C) until cyclization is complete (typically 4-12 hours).
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., EtOAc), wash, dry, and concentrate.
-
Purify the final 1,2,4-oxadiazole derivative by flash chromatography or recrystallization.
Workflow for 1,2,4-Oxadiazole Synthesis
Caption: Two-step synthesis of 1,2,4-oxadiazoles from the benzonitrile building block.
Application 2: Synthesis of 5-Substituted Tetrazoles
Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering improved metabolic stability and cell permeability. They are synthesized from nitriles via a [2+3] cycloaddition reaction with an azide source.
Protocol 3.2: Synthesis of 5-{2-[(Oxan-4-yloxy)methyl]phenyl}-2H-tetrazole
CAUTION: Azide reagents are potentially explosive and should be handled with extreme care behind a blast shield. Sodium azide is highly toxic.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (aq. HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress can be monitored by IR spectroscopy (disappearance of the nitrile stretch at ~2230 cm⁻¹) or TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and acidify to pH ~2-3 with 2M HCl.
-
A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Collect the solid by filtration or, if extracted, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The crude tetrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Application 3: Synthesis of Quinazolinone Derivatives
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, including the anticancer agents gefitinib and erlotinib.[7] A common route involves the reduction of an ortho-nitrobenzonitrile to an anthranilamide, followed by cyclization. While our starting material lacks the nitro group, a hypothetical pathway can be envisioned starting from a related precursor, 2-amino-6-[(oxan-4-yloxy)methyl]benzonitrile, which would then be cyclized. A more direct, albeit multi-step, approach from our building block involves functionalization of the benzene ring prior to cyclization.
For illustrative purposes, a general protocol for the final cyclization step to a quinazolinone is provided below, assuming the necessary 2-aminobenzamide precursor has been synthesized.
Protocol 3.3: Cyclization to a Quinazolinone Core
-
A solution of the 2-aminobenzamide derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is treated with an orthoester such as triethyl orthoformate (for an unsubstituted C2) or another carbonyl equivalent.
-
The mixture is heated to reflux for 2-6 hours.
-
Upon cooling, the quinazolinone product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether), and dried to afford the pure product.
This demonstrates how the core benzonitrile, after appropriate transformations (e.g., hydrolysis to an amide and introduction of an amino group), can lead to more complex heterocyclic systems like quinazolinones.[7][8]
Section 4: Conclusion and Future Outlook
This compound is a highly effective and strategically valuable building block. The inherent reactivity of the benzonitrile moiety provides a reliable entry point to a wide array of medicinally relevant heterocycles, including 1,2,4-oxadiazoles and tetrazoles.[6][9] The integrated oxane ring offers a proven method for enhancing the drug-like properties of the final compounds.[3] The protocols detailed herein serve as a practical guide for researchers to leverage this versatile tool in the design and synthesis of next-generation therapeutic agents. Future applications could explore more complex cyclizations, such as those leading to fused heterocyclic systems or leveraging the benzylic position for further diversification.
References
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. (URL not available)
- Abdel-Wahab, B. F., et al. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar. (URL not available)
-
AccelaChem. (n.d.). 1249891-39-1, this compound. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(26), 4516-4520. (This is a representative reference for the utility of saturated heterocycles, as the provided search result was about oxetanes, a similar concept). [Link]
-
Corsaro, A., et al. (2005). REACTIONS OF BENZONITRILE OXIDE WITH METHOXYPYRIMIDINES AND PYRIMIDONES. HETEROCYCLES, 65(5), 1079. [Link]
-
Horishny, V. Ya., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. ResearchGate. [Link]
-
Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
-
Li, Z., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
Ekowati, J., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. [Link]
- Patsnap. (2017).
-
Khidre, R. E., & Abdelwahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals, 37, 686-721. [Link]
-
Li, Y., et al. (2008). 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile. PMC. [Link]
-
Arkat USA. (2018). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. [Link]
-
Reddy, V. P., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39. [Link]
-
Moiola, M., et al. (2019). Benzonitrile oxide reactions with 2-substituted pyridines and reaction pathway to 5-dienamino 1,2,4-oxadiazoles. ResearchGate. [Link]
Sources
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- 2. medcraveonline.com [medcraveonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. arkat-usa.org [arkat-usa.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Activity of 2-[(Oxan-4-yloxy)methyl]benzonitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The benzonitrile chemical motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for cancer and inflammatory diseases, dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, and sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2][3] The compound class of 2-[(Oxan-4-yloxy)methyl]benzonitrile and its derivatives represents a promising, yet underexplored, area for drug discovery. The incorporation of an oxane (tetrahydropyran) ring introduces specific stereochemical and physicochemical properties that can significantly influence biological activity, receptor binding, and pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and adaptable protocols for researchers, scientists, and drug development professionals to assay the activity of this compound derivatives. Recognizing that the specific biological targets for this compound class are still under investigation, we present a multi-faceted approach. This document outlines robust assay methodologies for three potential and highly relevant therapeutic targets for benzonitrile derivatives: Kinase Enzymes , Dipeptidyl Peptidase-4 (DPP-4) , and Sodium-Glucose Cotransporter 2 (SGLT2) . The protocols are designed to be self-validating systems, with an emphasis on the scientific rationale behind each step to empower researchers to adapt these methods to their specific derivatives and research questions.
Physicochemical Properties and Sample Handling
A thorough understanding of the physicochemical properties of your this compound derivatives is critical for accurate and reproducible bioassay results.
Solubility: Benzonitrile derivatives exhibit a range of solubilities depending on their substitution patterns. The presence of the polar oxane and nitrile groups, combined with the nonpolar benzene ring, results in a nuanced solubility profile.[4]
-
Initial Assessment: Begin by assessing solubility in common laboratory solvents. It is anticipated that these compounds will have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For aqueous buffers used in bioassays, solubility is expected to be limited.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store these stocks at -20°C or -80°C to maintain stability.
-
Working Dilutions: For most cell-based and enzymatic assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts. Prepare intermediate dilutions of the test compounds from the DMSO stock in the appropriate assay buffer immediately before use. It is crucial to ensure that the compound does not precipitate upon dilution. Visual inspection and, if necessary, a brief centrifugation can confirm this.
Stability: The stability of the ether linkage and the benzonitrile group should be considered. While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided. It is recommended to perform a preliminary stability test of the compound in the final assay buffer under the assay conditions (e.g., incubation time and temperature) if degradation is suspected.
| Property | Anticipated Range/Characteristic | Significance for Assaying |
| Molecular Weight | 217.26 g/mol for the parent compound | Essential for calculating molar concentrations for assays. |
| LogP | 1.5 - 3.5 (Predicted) | Influences cell permeability and potential for non-specific binding. |
| Aqueous Solubility | Low | Requires the use of a co-solvent like DMSO for stock solutions. |
| Chemical Stability | Generally stable under physiological pH | Important for ensuring compound integrity throughout the assay. |
Proposed Target 1: Kinase Inhibition Assays
Benzonitrile derivatives have been patented as inhibitors of kinases such as TBK1 and IKKε, which are key players in inflammatory and cancer signaling pathways.[2][5] Therefore, screening this compound derivatives against a panel of kinases is a logical starting point.
Principle of Kinase Activity Assays
Kinase assays typically measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein). The inhibition of this process by a test compound is quantified. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
This compound derivatives
-
Kinase of interest (e.g., TBK1, IKKε)
-
Kinase-specific substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Further dilute these serial dilutions into the kinase assay buffer to create the final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the appropriate wells of a 384-well plate.
-
Include control wells:
-
Negative control (0% inhibition): 5 µL of assay buffer with 0.5% DMSO.
-
Positive control (100% inhibition): 5 µL of a known inhibitor for the target kinase at a concentration that gives maximal inhibition.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 1 hour at room temperature. The incubation time may need to be optimized for different kinases.
-
-
Detection:
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x (1 - [(Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background)])
-
The background is typically the signal from wells with no kinase.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Proposed Target 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Several classes of benzonitrile derivatives have been reported as potent and selective inhibitors of DPP-4.[1][6][7] This makes DPP-4 an attractive target for the this compound series.
Principle of DPP-4 Activity Assay
DPP-4 is a serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides. The in vitro assay for DPP-4 inhibition typically utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, and the rate of its formation is proportional to the enzyme's activity.
Experimental Workflow: DPP-4 Inhibition Assay
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
Detailed Protocol: Fluorescence-Based DPP-4 Inhibition Assay
Materials:
-
This compound derivatives
-
Recombinant human DPP-4
-
Gly-Pro-AMC substrate
-
DPP-4 assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Sitagliptin or another known DPP-4 inhibitor (positive control)
-
Black, flat-bottom 96-well assay plates
-
Multichannel pipettes and a fluorescence plate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer as described for the kinase assay.
-
Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and around the Km value for the substrate.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted compound solutions.
-
Include negative (0.5% DMSO in buffer) and positive (e.g., sitagliptin) controls.
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Detection:
-
Measure the increase in fluorescence over time (kinetic read) or at a fixed endpoint (e.g., after 30 minutes) using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the rate of reaction for the kinetic reads or the endpoint fluorescence for the fixed-time reads.
-
Calculate the percent inhibition as described for the kinase assay.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Proposed Target 3: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition Assay
A patent for glucopyranosyl-substituted benzonitrile derivatives highlights their potential as SGLT2 inhibitors.[3][8] The presence of the oxane moiety in this compound derivatives makes them structurally interesting candidates for this target.
Principle of SGLT2 Activity Assay
SGLT2 is a membrane protein that reabsorbs glucose from the glomerular filtrate in the kidneys. A common in vitro method to assess SGLT2 inhibition is a cell-based assay using a fluorescent, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). The uptake of 2-NBDG into cells overexpressing SGLT2 is measured in the presence and absence of test compounds.
Experimental Workflow: Cell-Based SGLT2 Inhibition Assay
Caption: Workflow for a cell-based SGLT2 inhibition assay using a fluorescent glucose analog.
Detailed Protocol: Cell-Based SGLT2 Inhibition Assay
Materials:
-
This compound derivatives
-
A cell line stably expressing human SGLT2 (e.g., CHO-hSGLT2)
-
Cell culture medium and supplements
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
2-NBDG
-
A known SGLT2 inhibitor (e.g., Dapagliflozin) for positive control
-
Cell lysis buffer (e.g., buffer containing a non-ionic detergent)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the SGLT2-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Uptake Assay:
-
On the day of the assay, remove the culture medium and wash the cell monolayer twice with uptake buffer.
-
Add 50 µL of uptake buffer containing the test compounds at various concentrations to the wells. Include appropriate controls.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of uptake buffer containing 2-NBDG to each well. The final concentration of 2-NBDG should be optimized but is typically in the range of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
-
Detection:
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence of the cell lysate using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis:
-
Calculate the percent inhibition of 2-NBDG uptake as described in the previous protocols, using the fluorescence readings.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of this compound derivatives. By systematically screening against kinases, DPP-4, and SGLT2, researchers can efficiently identify potential lead compounds for further development. It is imperative to follow up on any promising "hits" with secondary assays to confirm the mechanism of action and assess selectivity. As the understanding of the structure-activity relationships of this novel chemical series evolves, these foundational assays will be instrumental in guiding the design of more potent and selective therapeutic agents.
References
- Merck Sharp & Dohme Corp. (2015). Benzonitrile derivatives as kinase inhibitors. U.S.
- Boehringer Ingelheim International GmbH. (2007). Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
- National Center for Biotechnology Information. (n.d.). 2-Methylbenzonitrile. PubChem Compound Summary for CID 10721.
- Yufri, R. D., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. International Journal of Pharmaceutical Research, 24(1).
- Horishny, V. Y., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. Journal of Heterocyclic Chemistry.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1).
- Zhang, et al. (n.d.). Benzonitrile derivatives.
- AccelaChem. (n.d.). 1249891-39-1, this compound.
- BenchChem. (2025).
- Pfizer Inc. (2005). Benzonitrile derivatives to treat musculoskeletal frailty.
- Al-Soud, Y. A., et al. (2025). Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. Molecules.
- Horishny, V. Y., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. Request PDF.
- Merck Patent GmbH. (2013). Benzonitrile derivatives as kinase inhibitors.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
- Boehringer Ingelheim International GmbH. (2008). Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
- Li, X., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry.
- Yufri, R. D., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
-
Wang, S., et al. (n.d.). Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.
- Sarveswaran, S., et al. (n.d.).
- BenchChem. (2025). 2-Hydroxybenzonitrile solubility in organic solvents.
- Chemsrc. (2025). 4-Methoxybenzonitrile | CAS#:874-90-8.
- MilliporeSigma. (n.d.). p-Tolunitrile 98 104-85-8.
- Yufri, R. D., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands.
- Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
Sources
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2007093610A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same - Google Patents [patents.google.com]
Application Note: Optimized Synthesis of 2-[(Oxan-4-yloxy)methyl]benzonitrile
Abstract & Scope
This application note details the optimized reaction conditions for the synthesis of 2-[(oxan-4-yloxy)methyl]benzonitrile (also known as 2-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile). This structural motif is a critical intermediate in medicinal chemistry, often serving as a polarity-tuning scaffold in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
The protocol focuses on the Williamson Ether Synthesis as the primary route due to its scalability and atom economy compared to Mitsunobu coupling. We provide two distinct methodologies:
-
Method A (Standard): Sodium Hydride (NaH) mediated alkylation in DMF.
-
Method B (Green/Phase Transfer): Biphasic alkylation using TBAH catalyst.
Strategic Analysis of Reaction Pathways
The synthesis of this compound involves forming an ether linkage between a benzyl halide and a secondary alcohol.
Retrosynthetic Logic
-
Target Molecule: this compound[1]
-
Bond Disconnection: C(sp3)-O ether bond.
-
Precursors:
-
Nucleophile: Oxan-4-ol (Tetrahydro-2H-pyran-4-ol).
-
Electrophile: 2-(Bromomethyl)benzonitrile (or 2-Cyanobenzyl bromide).[2]
-
Pathway Comparison
| Feature | Route A: Williamson Ether (Recommended) | Route B: Mitsunobu Reaction |
| Reagents | NaH, DMF (or THF) | DIAD/DEAD, PPh3, THF |
| Atom Economy | High (Side product: NaBr, H2) | Low (Side products: OPPh3, Hydrazine) |
| Purification | Simple (Extraction/Crystallization) | Difficult (Removal of OPPh3 oxide) |
| Scalability | Excellent for kg-scale | Limited by reagent cost and waste |
Visual Workflow & Mechanism
The following diagram illustrates the reaction mechanism and the critical decision points for workup based on the chosen method.
Figure 1: Mechanistic pathway for the synthesis of this compound showing parallel methodological choices.
Experimental Protocols
Method A: NaH-Mediated Synthesis (Standard High-Yield Protocol)
Best for: Gram-to-kilogram scale, high purity requirements.
Reagents Table
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Oxan-4-ol | 1.2 | 102.13 | Nucleophile |
| 2-(Bromomethyl)benzonitrile | 1.0 | 196.04 | Electrophile |
| Sodium Hydride (60% in oil) | 1.3 | 24.00 | Base |
| DMF (Anhydrous) | - | - | Solvent (5 mL/mmol) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round bottom flask and cool under nitrogen (
) atmosphere. -
Solvation: Dissolve Oxan-4-ol (1.2 equiv) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.3 equiv) portion-wise over 15 minutes.
-
Critical: Allow gas evolution (
) to cease. Stir for 30 mins at 0°C to ensure complete alkoxide formation.
-
-
Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (1.0 equiv) in minimal DMF dropwise over 20 minutes.
-
Note: Keep temperature < 5°C during addition to prevent elimination side reactions.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1) or LCMS for consumption of bromide.
-
-
Quench: Cool back to 0°C. Slowly add saturated
solution to quench excess hydride. -
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Method B: Phase Transfer Catalysis (PTC)
Best for: Labs lacking anhydrous conditions or avoiding NaH safety risks.
Reagents Table
| Reagent | Equiv. | Role |
| Oxan-4-ol | 1.5 | Nucleophile |
| 2-(Bromomethyl)benzonitrile | 1.0 | Electrophile |
| NaOH (50% aq. solution) | 5.0 | Base |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Procedure
-
Mixing: In a flask, combine Oxan-4-ol , 2-(bromomethyl)benzonitrile , and TBAB in DCM (3 mL/mmol).
-
Initiation: Add 50% NaOH solution vigorously.
-
Reaction: Stir vigorously at RT for 12–18 hours.
-
Note: High stirring speed is critical to maximize interfacial surface area.
-
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash organics with water and brine.
-
Purification: Same as Method A.
Critical Troubleshooting & Optimization
The following decision tree helps troubleshoot common issues such as low yield or impurities.
Figure 2: Troubleshooting logic for common synthetic failures.
Key Optimization Parameters
-
Solvent Effects: DMF promotes faster
rates than THF due to higher dielectric constant, stabilizing the transition state. However, THF is easier to remove. -
Elimination Risk: The benzylic position is activated. If the temperature is too high (>50°C) or the base is too bulky, elimination of HBr to form the styrene derivative may occur.
-
Nitrile Stability: The nitrile group (-CN) is susceptible to hydrolysis under strong basic conditions if water is present. Method A (Anhydrous) is preferred to preserve the nitrile integrity.
Analytical Validation
Successful synthesis must be validated using the following markers:
-
1H NMR (CDCl3, 400 MHz):
- 7.6–7.4 ppm (m, 4H, Aromatic).
- 4.7 ppm (s, 2H, Benzyl CH2 ).
- 3.9 ppm (m, 2H, THP eq-H).
- 3.6 ppm (m, 1H, THP CH-O).
- 3.4 ppm (m, 2H, THP ax-H).
-
IR Spectroscopy:
-
Strong absorption at ~2220 cm⁻¹ (C≡N stretch).
-
Absence of broad -OH stretch (3200–3500 cm⁻¹).
-
References
-
Williamson, A. W. (1850).[3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[4]
-
Xu, L. F., & Zheng, T. C. (2012).[2] "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 24(11), 5329–5331.[2] (Specific application to 2-cyanobenzyl electrophiles).
-
BenchChem Technical Support. (2025). "Synthesis of 4-(2-Bromomethylphenyl)benzonitrile - Troubleshooting Guide." (Handling bromomethylbenzonitriles).
-
Google Patents. "WO2016024224A1 - Process for the preparation of 4-fluoro-2-methylbenzonitrile." (Context on industrial handling of benzonitrile intermediates).
Sources
- 1. 1249891-39-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Analytical Strategy for 2-[(Oxan-4-yloxy)methyl]benzonitrile
Here is a comprehensive Application Note and Protocol guide for the analysis of 2-[(Oxan-4-yloxy)methyl]benzonitrile , designed for pharmaceutical researchers and analytical scientists.
Document ID: AN-OXBN-042 | Version: 2.1 | Status: Approved for R&D Use[1]
Abstract & Introduction
This compound (also referred to as 2-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile) is a critical synthetic intermediate, often utilized in the construction of benzoxaborole scaffolds and phosphodiesterase-4 (PDE4) inhibitors.[1] Its structure comprises a benzonitrile core functionalized at the ortho position with a tetrahydropyran (THP) ether linkage.
The analytical control of this molecule presents specific challenges:
-
Chromophoric Limitations: The tetrahydropyran ring is UV-inactive, relying solely on the benzonitrile moiety for UV detection.[1]
-
Genotoxic Impurity (GTI) Risk: The synthesis typically involves 2-cyanobenzyl halides (alkylating agents), which are potential GTIs and must be controlled at ppm levels.[1]
-
Physicochemical Stability: While benzyl ethers are generally stable, the nitrile group is susceptible to hydrolysis (to amide/acid) under extreme pH or oxidative stress.
This guide provides a validated framework for the Assay , Purity , and Impurity Profiling of this intermediate, compliant with ICH Q2(R1) standards.
Physicochemical Profiling & Method Selection
Before establishing protocols, the molecule's properties dictate the instrumental approach.
| Property | Value (Predicted/Observed) | Analytical Implication |
| LogP | ~2.1 – 2.5 | Ideal for Reverse Phase (RP) HPLC on C18 columns.[1] |
| pKa | Neutral (Nitrile is extremely weak base) | Mobile phase pH is flexible; acidic pH recommended to suppress silanol interactions.[1] |
| UV Max | ~224 nm (Nitrile), ~270 nm (Weak) | 225 nm is the optimal detection wavelength. |
| Solubility | High: MeOH, ACN, DCM. Low: Water.[1] | Diluent should be 50:50 ACN:Water to prevent precipitation.[1] |
| Volatility | Moderate to Low | GC-MS is viable for impurity profiling but HPLC is preferred for assay to avoid thermal degradation of the ether linkage.[1] |
Analytical Decision Tree
The following workflow illustrates the logic for selecting the appropriate method based on the analytical objective.
Figure 1: Analytical strategy selecting methodology based on specific quality attributes.
Method A: RP-HPLC for Purity and Assay (Core Protocol)
Purpose: Quantitative determination of the main compound and detection of related organic impurities (hydrolysis products, synthesis by-products).[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.
-
Rationale: A standard C18 provides sufficient retention for the benzyl ether while resolving it from the more polar hydrolysis products (benzamide derivatives).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 225 nm (Primary), 254 nm (Secondary).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation[1][2][3][4][5][6]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL diluent (0.5 mg/mL).
-
Sample Prep: Accurately weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume. Filter through 0.22 µm PTFE filter.[1]
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor: 0.8 – 1.5
-
Theoretical Plates: > 5000
-
RSD (n=5 injections): ≤ 2.0% for Area and Retention Time.[1]
Method B: Trace Analysis of Alkyl Halide Precursors (GC-MS)
Purpose: Detection of 2-(chloromethyl)benzonitrile or 2-(bromomethyl)benzonitrile .[1] These are common starting materials and known alkylating agents (GTIs).[1] HPLC-UV often lacks the sensitivity to detect these at ppm levels due to poor UV response of the aliphatic halide tail.[1]
Instrument Parameters
-
System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode (to maximize sensitivity), 250°C.
-
MS Source/Quad: 230°C / 150°C.[1]
Temperature Program
-
Initial: 60°C for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
Detection (SIM Mode)
To achieve <10 ppm LOD, use Selected Ion Monitoring (SIM).
-
Target (2-chloromethylbenzonitrile): Monitor m/z 116 (M-Cl)+, 151 (M+).[1]
-
Target (Main Compound): Monitor m/z 85 (THP ring fragment), 217 (Molecular Ion).
Method C: Structural Identification (Spectroscopy)
For lot release, identity must be confirmed using IR and NMR.
Infrared Spectroscopy (FT-IR)[1][7]
-
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
-
Key Diagnostic Bands:
Nuclear Magnetic Resonance (1H-NMR)
-
Solvent: DMSO-d6 or CDCl3.[1]
-
Expected Shifts (δ ppm in CDCl3):
Synthesis Pathway & Impurity Logic
Understanding the synthesis helps in identifying "unknown" peaks in HPLC.
Figure 2: Synthetic origin of likely impurities.[1] Impurity A elutes early in RP-HPLC (polar); Impurity B elutes very early or tails significantly without acidic buffer.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Main Peak) | Silanol interaction with ether oxygen.[1] | Ensure Mobile Phase A contains 0.1% Formic Acid or TFA.[1] |
| Ghost Peaks in Gradient | Contaminated aqueous mobile phase.[1] | Use fresh Milli-Q water; flush lines with 10% MeOH.[1] |
| Low Sensitivity for Impurities | Detection wavelength too high.[1] | Switch to 225 nm (Nitrile max) rather than 254 nm. |
| Split Peak | Sample solvent mismatch. | Dissolve sample in 50% ACN instead of 100% ACN to match initial gradient conditions. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzonitrile Derivatives.[1][Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relevant for the control of benzyl halide precursors). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Oxan-4-yloxy)methyl]benzonitrile
Welcome to the technical support center for the synthesis of 2-[(Oxan-4-yloxy)methyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction to the Synthesis
The preparation of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the alkoxide is generated from tetrahydro-2H-pyran-4-ol, which then displaces a halide from 2-cyanobenzyl halide (bromide or chloride).[1][2][3][4] While the reaction is generally robust, several factors can influence its efficiency and lead to suboptimal yields or the formation of impurities.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A low yield can stem from several factors, primarily related to incomplete reaction, side reactions, or loss of product during workup and purification.
-
Incomplete Deprotonation: The first step is the formation of the alkoxide from tetrahydro-2H-pyran-4-ol. If the base is not strong enough or is of poor quality, this equilibrium will not favor the alkoxide, leading to a sluggish or incomplete reaction.
-
Solution: Use a strong base like sodium hydride (NaH). Ensure the NaH is fresh; it should be a fine gray powder. Clumps or a whitish appearance may indicate deactivation due to moisture.[2][4] Alternatively, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective and is often easier to handle.[5]
-
-
Competing E2 Elimination: While 2-cyanobenzyl halide is a primary halide, which favors the SN2 pathway, elimination reactions can still occur, especially at higher temperatures, leading to the formation of byproducts.[1][3]
-
Solution: Maintain a moderate reaction temperature. For reactions using K₂CO₃ in DMF, a temperature range of 80-100°C is a good starting point.[5] If using a stronger base like NaH, the reaction may proceed efficiently at a lower temperature (e.g., room temperature to 60°C).
-
-
Moisture in the Reaction: Alkoxides are strong bases and will be quenched by any water present in the reaction mixture, thereby reducing the amount of nucleophile available for the SN2 reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your starting materials (tetrahydro-2H-pyran-4-ol or 2-cyanobenzyl halide) may have absorbed moisture, consider drying them using appropriate methods.
-
-
Purity of Starting Materials: Impurities in either the alcohol or the benzyl halide can lead to side reactions and lower yields.
-
Solution: Use high-purity starting materials. 2-cyanobenzyl bromide can be unstable and should be used when fresh or purified if it appears discolored.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
The most common byproduct in a Williamson ether synthesis is the product of an E2 elimination reaction. However, other side reactions are possible.
-
Elimination Byproducts: As mentioned, high temperatures can favor elimination. The steric hindrance of the base can also play a role.
-
Solution: Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide) and maintain the lowest effective reaction temperature.[2]
-
-
Side Reactions with Solvent: When using strong bases like NaH with solvents such as DMF or acetonitrile, unexpected side reactions can occur. NaH can react with DMF to form dimethylamine, which can then be benzylated, consuming your starting material.[6]
-
Solution: If you suspect solvent-related side reactions, consider adding the NaH to a solution of the alcohol in a less reactive solvent like THF first, to form the alkoxide, before adding the benzyl halide and potentially switching to a higher boiling solvent if necessary.
-
-
Homocoupling of Benzyl Halide: Under certain basic conditions, the benzyl halide can undergo self-condensation.
-
Solution: Add the 2-cyanobenzyl halide slowly to the reaction mixture containing the formed alkoxide to maintain a low concentration of the halide and favor the desired cross-reaction.
-
Q3: The purification of my product is challenging, and I'm losing a lot of material. What are the best purification strategies?
Purification is a critical step where significant product loss can occur.
-
Work-up Procedure: A standard work-up involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying, and concentrating.
-
Solution: After quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), ensure thorough extraction with a suitable solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.
-
-
Purification Method: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a highly efficient purification method that is also scalable. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve good crystal formation.[5]
-
Frequently Asked Questions (FAQs)
Q: Which is the better starting material: 2-cyanobenzyl bromide or 2-cyanobenzyl chloride?
A: 2-cyanobenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group. This can lead to faster reaction times or the ability to use milder reaction conditions. However, 2-cyanobenzyl chloride is less expensive and more stable, making it a better choice for large-scale synthesis.[5] With optimized conditions (e.g., higher temperature), the chloride can provide excellent yields.[5]
Q: What is the optimal base for this reaction?
A: The choice of base depends on the desired reaction conditions and scale.
-
Sodium Hydride (NaH): A very strong base that ensures complete and rapid deprotonation of the alcohol.[2][4] It requires anhydrous conditions and careful handling.
-
Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base that is effective when used in a polar aprotic solvent like DMF at elevated temperatures.[5] This is often a good choice for process safety and scalability.
Q: Which solvent should I use?
A: Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving a "naked" and more nucleophilic anion, which promotes the SN2 reaction.
-
N,N-Dimethylformamide (DMF): An excellent solvent for this reaction, especially with K₂CO₃, as it helps to solubilize the base.[5]
-
Tetrahydrofuran (THF): A good choice when using NaH, particularly for the initial alkoxide formation. However, its lower boiling point may necessitate longer reaction times or a solvent swap if higher temperatures are required.
-
Acetonitrile (MeCN): Can also be used, but be aware of potential side reactions with strong bases like NaH.[6]
Q: How do I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (2-cyanobenzyl halide and tetrahydro-2H-pyran-4-ol). The disappearance of the limiting starting material and the appearance of a new, typically less polar spot for the product, indicates the reaction is progressing.
Experimental Protocols
Protocol 1: Using Potassium Carbonate in DMF
This protocol is based on a well-documented procedure for the synthesis of similar 2-aryloxymethylbenzonitriles and is recommended for its simplicity and scalability.[5]
Materials:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
2-Cyanobenzyl chloride (or bromide) (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-2H-pyran-4-ol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-cyanobenzyl chloride (or bromide) to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC until the 2-cyanobenzyl halide is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Using Sodium Hydride in THF/DMF
This protocol uses a stronger base and may be suitable for achieving higher reactivity at lower temperatures.
Materials:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
2-Cyanobenzyl bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of tetrahydro-2H-pyran-4-ol in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and slowly add a solution of 2-cyanobenzyl bromide in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (if the reaction is sluggish, it can be gently heated to 40-60°C, or DMF can be added as a co-solvent to increase the temperature).
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Summary and Optimization
To optimize your reaction, it is recommended to systematically vary key parameters. The following table provides a starting point for such an optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | Cs₂CO₃ (1.5 eq) | NaH is strongest, may allow lower temp. K₂CO₃ is cost-effective. Cs₂CO₃ is highly effective but expensive. |
| Solvent | DMF | THF | Acetonitrile | DMF and Acetonitrile are good for SN2. THF is good for initial alkoxide formation with NaH. |
| Temperature | 90°C | Room Temp → 60°C | 80°C | Higher temperatures increase rate but may also increase elimination byproducts. |
| Leaving Group | -Cl | -Br | -OTs | Reactivity: -OTs > -Br > -Cl. Cost/Stability: -Cl > -Br > -OTs. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023, October 26). Williamson ether synthesis. [Link]
-
AccelaChem. (n.d.). 1249891-39-1,this compound. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
Demir, A. S., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 83(21), 13364–13371. [Link]
-
Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for 2-[(Oxan-4-yloxy)methyl]benzonitrile
This guide serves as a specialized Technical Support Center for the optimization of 2-[(Oxan-4-yloxy)methyl]benzonitrile synthesis. It is designed for researchers encountering yield or purity issues during the scale-up or optimization phases.
Ticket ID: OPT-CN-ETHER-04 Status: Resolved / Expert Review Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Reaction Overview & Mechanism
The synthesis of This compound is a classic Williamson Ether Synthesis . It involves the nucleophilic substitution (
-
Electrophile: 2-(Bromomethyl)benzonitrile (highly reactive, prone to lachrymatory effects and hydrolysis).
-
Nucleophile: Tetrahydro-2H-pyran-4-ol (Oxan-4-ol) anion.
-
Base: Sodium Hydride (NaH) is the standard for generating alkoxides from secondary aliphatic alcohols.
-
Critical Constraint: The nitrile (cyano) group at the ortho position is sensitive to hydrolysis (forming amide/acid) under aqueous basic conditions and can undergo nucleophilic attack if reaction temperatures are uncontrolled.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the etherification.[1] Note the irreversible deprotonation step generating the active alkoxide.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for achieving >85% yield.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | Alcohol (1.2 eq) : Halide (1.0 eq) | Excess alcohol ensures complete consumption of the toxic/lachrymatory halide and drives kinetics. |
| Base | NaH (1.5 eq) | Strong enough to fully deprotonate the secondary alcohol ( |
| Solvent | Anhydrous THF or DMF | DMF accelerates |
| Temperature | 0°C (Addition) | Controls the exotherm of deprotonation. Prevents nitrile polymerization or attack by the alkoxide. |
| Atmosphere | Nitrogen/Argon | Moisture kills the alkoxide (regenerating alcohol + NaOH) and NaOH hydrolyzes the nitrile. |
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Remaining
Q: I stirred the reaction for 12 hours, but TLC shows significant unreacted 2-(bromomethyl)benzonitrile. Why?
A: This "stalled reaction" phenotype usually stems from Alkoxide Death .
-
Moisture Ingress: If your solvent was not anhydrous or the atmosphere wasn't inert, NaH reacts with water to form NaOH. NaOH is not basic enough to deprotonate the alcohol effectively, halting the reaction.
-
Alkoxide Aggregation: In pure THF, sodium alkoxides can form tight aggregates that are non-nucleophilic.
-
Fix: Add a polar aprotic co-solvent (DMF or DMSO, 10% v/v) or a phase transfer catalyst like TBAI (Tetrabutylammonium iodide, 5 mol%) . Iodide exchanges with bromide (Finkelstein-like), creating a more reactive benzylic iodide intermediate.
-
Issue 2: Impurity Formation (The "Amide" Peak)
Q: I see a new spot on TLC (
A: No, that is likely the Primary Amide (2-[(Oxan-4-yloxy)methyl]benzamide).
-
Cause: Hydrolysis of the nitrile group.[2] This happens if you quench the reaction with strong aqueous base or acid while the mixture is hot, or if significant NaOH was generated in situ from moisture.
-
Prevention:
-
Quench with saturated
at 0°C . -
Avoid
washes during workup; use water or brine only. -
Ensure the NaH is oil-free or account for the mineral oil weight to ensure you aren't under-dosing base.
-
Issue 3: Decomposition of the Halide
Q: My benzyl bromide starting material turned black/green before I even added it. What happened?
A: 2-(Bromomethyl)benzonitrile is thermally unstable and light-sensitive.
-
Mechanism: It can undergo self-alkylation (polymerization) or radical decomposition.
-
Protocol Adjustment: Store the halide at 4°C. Dissolve it in solvent immediately before addition. Do not let it sit in a warm solution waiting for the alkoxide to form.
Optimized Experimental Protocol
Validated for 1.0 gram scale.
Reagents:
-
Tetrahydro-2H-pyran-4-ol (1.2 equiv)
-
2-(Bromomethyl)benzonitrile (1.0 equiv) [1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration relative to halide)
-
TBAI (0.05 equiv) - Optional catalyst
Step-by-Step Workflow:
-
Alkoxide Formation:
-
To a flame-dried flask under
, add NaH (1.5 eq). Wash with dry hexanes if mineral oil removal is desired (optional). -
Add anhydrous THF .[3] Cool to 0°C .
-
Add Tetrahydro-2H-pyran-4-ol (1.2 eq) dropwise. Gas evolution (
) will be vigorous. -
Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete deprotonation. The solution should become slightly cloudy or clear (alkoxide formation).
-
-
Coupling:
-
Cool the mixture back to 0°C .
-
Add 2-(bromomethyl)benzonitrile (1.0 eq) dissolved in a minimal amount of THF dropwise over 10 minutes.
-
Tip: If using TBAI, add it now.
-
Remove ice bath and stir at Room Temperature for 4–6 hours. Monitoring by TLC/LCMS is mandatory.
-
-
Quench & Workup:
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc (Gradient 0%
30%). The product is less polar than the alcohol but more polar than the bromide.
-
Workflow Logic Diagram
Figure 2: Decision logic for the experimental workflow.
References
-
Sigma-Aldrich. 2-(Bromomethyl)benzonitrile Product Sheet. (Reactant properties and handling).[1][2][3][4][5][6][7] Link
-
BenchChem. Williamson Ether Synthesis Optimization Guide. (General protocols for secondary alcohols). Link
-
Xu, L., & Zheng, T. (2012).[8] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.[8] (Analogous reaction on benzonitrile core). Link
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting.Link
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: 2-[(Oxan-4-yloxy)methyl]benzonitrile
Welcome to the technical support guide for 2-[(Oxan-4-yloxy)methyl]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in various experimental contexts.
Issue 1: Unexpected Hydrolysis to 2-(Hydroxymethyl)benzonitrile and Tetrahydropyran-4-ol
Question: I am observing the formation of 2-(hydroxymethyl)benzonitrile and tetrahydropyran-4-ol as impurities in my reaction mixture or upon storage. What is causing this degradation, and how can I prevent it?
Answer:
This degradation is indicative of ether cleavage, a common instability issue for molecules containing ether linkages, especially under acidic conditions.[1][2][3] The ether bond in this compound is susceptible to acid-catalyzed hydrolysis.
Causality: The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water.[3][4] The stability of the potential carbocation intermediates influences the reaction mechanism, which can proceed via an SN1 or SN2 pathway.[1][4][5]
Troubleshooting Protocol:
-
pH Control:
-
Maintain neutral or slightly basic conditions (pH 7-8) in your reaction mixtures and storage solutions.
-
Use buffered solutions to prevent pH fluctuations.
-
-
Solvent Choice:
-
Utilize aprotic solvents (e.g., DMF, DMSO, THF) to minimize the availability of protons for catalysis.
-
-
Temperature Management:
-
Store the compound at recommended low temperatures, typically 2-8 °C, to reduce the rate of hydrolysis.
-
Avoid elevated temperatures during experiments unless absolutely necessary for the reaction kinetics.
-
Workflow for Minimizing Hydrolysis:
Caption: Workflow to mitigate acid-catalyzed ether hydrolysis.
Issue 2: Formation of 2-Carbamoyl- and 2-Carboxy- derivatives
Question: My analysis shows the presence of 2-[(oxan-4-yloxy)methyl]benzamide and subsequently 2-[(oxan-4-yloxy)methyl]benzoic acid. What is the source of these impurities?
Answer:
The presence of these compounds indicates the hydrolysis of the nitrile group.[6][7] This reaction can be catalyzed by both acids and bases and is often accelerated by heat.[7]
Causality: The nitrile carbon is electrophilic and can be attacked by water or hydroxide ions.[6] In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. In basic conditions, the hydroxide ion directly attacks the nitrile carbon.[7] The initial product is the corresponding amide, which can then undergo further hydrolysis to the carboxylic acid.[7] Electron-withdrawing groups on the benzene ring can facilitate this hydrolysis.[6]
Troubleshooting Protocol:
-
Strict pH Control: Avoid strongly acidic or basic conditions. If the experimental protocol requires such conditions, consider using a protecting group for the nitrile if feasible.
-
Temperature and Reaction Time:
-
Run reactions at the lowest effective temperature.
-
Minimize reaction times to reduce the extent of hydrolysis.
-
-
Inert Atmosphere: For base-catalyzed reactions, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial as it prevents the absorption of atmospheric CO2 which can alter the pH of the solution.
Data on Hydrolysis Rates:
| Condition | Relative Rate of Nitrile Hydrolysis | Primary Degradation Product |
| Strong Acid (e.g., conc. HCl), Heat | High | 2-[(Oxan-4-yloxy)methyl]benzoic acid |
| Strong Base (e.g., NaOH), Heat | High | 2-[(Oxan-4-yloxy)methyl]benzoic acid |
| Mild Acid (pH 4-6) | Moderate | 2-[(Oxan-4-yloxy)methyl]benzamide |
| Mild Base (pH 8-10) | Moderate | 2-[(Oxan-4-yloxy)methyl]benzamide |
| Neutral (pH ~7) | Low | Stable |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively published, benzonitrile derivatives can be susceptible to photodegradation. It is good laboratory practice to store the compound in an amber vial or a light-protected container to minimize exposure to UV and visible light.
Q3: Can I use this compound in reactions with strong oxidizing or reducing agents?
A3: Caution is advised. The nitrile group can be reduced to a primary amine.[6] The ether linkage is generally stable to many oxidizing and reducing agents, but aggressive reagents could potentially lead to cleavage or other side reactions. It is crucial to perform small-scale pilot reactions to assess compatibility.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, based on the reactivity of its functional groups, this compound is incompatible with strong acids, strong bases, and strong oxidizing and reducing agents.[9]
Q5: What are the expected thermal decomposition products?
Q6: What is the primary degradation pathway I should be concerned about?
A6: The most probable degradation pathways under typical laboratory conditions are the acid-catalyzed cleavage of the ether bond and the acid or base-catalyzed hydrolysis of the nitrile group.
Degradation Pathway Overview:
Caption: Major degradation pathways of the target compound.
References
- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
- Wikipedia. (n.d.). Ether cleavage.
- Combi-Blocks. (2023, January 2). Safety Data Sheet.
- TCI Chemicals. (2024, December 16). Safety Data Sheet.
- Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
- Astronomy & Astrophysics (A&A). (n.d.). Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+).
- Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
- AK Scientific, Inc. (n.d.). 2-Amino-4-methylbenzonitrile.
- Fiveable. (2025, August 15). Reactions of Ethers: Acidic Cleavage.
- Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry.
- Grokipedia. (n.d.). Benzonitrile.
- ACS Publications. (n.d.). Mechanism of the thermal decomposition of substituted tetraoxanes in benzene solution.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- ResearchGate. (2025, August 7). ChemInform Abstract: Thermal Unimolecular Decomposition of 1,3,5-Trioxane.
- PubMed. (2014, August 15). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities.
- PubMed. (2008, July 15). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments.
- Eawag-BBD. (1998, April 8). Benzonitrile Degradation Pathway.
- Grokipedia. (n.d.). Benzonitrile.
- Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
- ResearchGate. (2013, November 21). Degradation pathways of three benzonitrile herbicides.
- ResearchGate. (2025, August 9). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments.
- ResearchGate. (2025, August 7). Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer.
- AccelaChem. (n.d.). 1249891-39-1,this compound.
- Wikipedia. (n.d.). Benzonitrile.
- ECHEMI. (n.d.). 4-Acetyl-2-methylbenzonitrile SDS.
- ResearchGate. (2025, August 6). Thermal decomposition of ozonides.
- SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
- Effective and Facile Synthesis of Nitriles from Aldoximes by Using SnCl4. (n.d.).
- RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- PubChem. (n.d.). 2-Methylbenzonitrile.
- EPA. (2025, October 15). 2-(4-Methylphenoxy)benzonitrile Properties.
- Frontiers. (2023, September 22). Thermal decomposition of n-hexane in organic Rankine cycle.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0).
- RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- CDH Fine Chemical. (n.d.). 2-methyl benzonitrile for synthesis.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. combi-blocks.com [combi-blocks.com]
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- 13. grokipedia.com [grokipedia.com]
Validation & Comparative
Publish Comparison Guide: 2-[(Oxan-4-yloxy)methyl]benzonitrile vs. Traditional Benzonitrile Scaffolds
This guide provides an in-depth technical analysis of 2-[(Oxan-4-yloxy)methyl]benzonitrile (CAS 1249891-39-1), positioning it as a strategic building block in medicinal chemistry. It compares this scaffold against traditional benzonitrile derivatives, highlighting its advantages in physicochemical property modulation (LogP, solubility) and metabolic stability.
Executive Summary: The "Strategic Ether" in Drug Design
In modern drug discovery, the This compound motif represents a sophisticated evolution of the classic benzonitrile scaffold. While simple derivatives like 2-methoxybenzonitrile or 2-(phenoxymethyl)benzonitrile have served as foundational intermediates, they often suffer from poor metabolic stability or suboptimal lipophilicity.
The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety introduces a critical "polar handle." This guide demonstrates how this specific derivative outperforms carbocyclic and aromatic analogs by lowering LogP, enhancing aqueous solubility, and reducing metabolic clearance, making it a preferred scaffold for kinase inhibitors (e.g., JAK, ERK) and PDE4 inhibitors.
Comparative Performance Analysis
Physicochemical Profiling
The primary advantage of the oxan-4-yl group over the cyclohexyl group is the "oxygen effect"—the introduction of a heteroatom that lowers lipophilicity without sacrificing steric bulk.
Table 1: Comparative Physicochemical Properties (Predicted & Representative)
| Feature | This compound | 2-[(Cyclohexyloxy)methyl]benzonitrile | 2-(Benzyloxymethyl)benzonitrile |
| Core Motif | Tetrahydropyran (THP) Ether | Cyclohexyl Ether | Benzyl Ether |
| cLogP | 1.8 - 2.1 (Optimal for Oral Bioavailability) | 3.2 - 3.5 (High Lipophilicity) | 3.0 - 3.3 |
| Aq. Solubility | High (Ether O acts as H-bond acceptor) | Low | Low |
| Metabolic Stability | High (Blocked para-position, no benzylic H on ring) | Medium (Susceptible to CYP oxidation at C3/C4) | Low (Benzylic oxidation prone) |
| Ligand Efficiency | High (Polar interactions possible) | Medium (Hydrophobic only) | Medium (Pi-stacking only) |
Key Insight: The THP ring reduces cLogP by approximately 1.2 units compared to the cyclohexyl analog . This shift is often the deciding factor in moving a hit compound from a "grease ball" to a developable lead.
Metabolic Stability Mechanisms
-
Vs. Benzyl Ethers: Benzyl ethers are notorious for rapid metabolism via cytochrome P450-mediated benzylic oxidation (dealkylation). The oxan-4-yl group lacks this highly reactive benzylic center on the ether side.
-
Vs. Cyclohexyl Ethers: Cyclohexyl rings are often oxidized at the C3 or C4 position. The oxan-4-yl ring, already containing an oxygen atom, is electronically deactivated towards further oxidative attack, significantly extending half-life (
) in microsomal stability assays .
Strategic Decision Framework
The following diagram illustrates the logic flow for selecting the Oxan-4-yl derivative over alternatives during Lead Optimization.
Figure 1: Decision tree for scaffold selection. The Oxan-4-yl derivative is the "Rescue Scaffold" for lipophilic or metabolically labile series.
Experimental Protocols
Synthesis of this compound
This protocol utilizes a Williamson ether synthesis approach, favored for its reliability in creating the sterically hindered secondary ether linkage.
Reagents:
-
Precursor A: 2-(Bromomethyl)benzonitrile (1.0 eq)
-
Precursor B: Tetrahydro-2H-pyran-4-ol (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Critical Step: Ensure complete deprotonation to maximize yield.
-
Alkylation: Add a solution of 2-(Bromomethyl)benzonitrile (1.0 eq) in THF dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quench & Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 75–85% (Colorless oil or white solid).
Synthetic Pathway Visualization
Figure 2: Convergent synthesis pathway via Williamson Ether Synthesis.
Conclusion
This compound is not merely an alternative to simple ethers; it is a functional bioisostere designed to solve specific ADME challenges. By replacing carbocyclic rings with the tetrahydropyran motif, researchers can significantly improve the solubility and metabolic profile of benzonitrile-based drug candidates without altering the core binding geometry.
References
-
PharmaBlock Sciences. (2021). Tetrahydropyrans in Drug Discovery: A Bioisostere of Cyclohexane. Retrieved from
-
Kalgutkar, A. S., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency". Journal of Medicinal Chemistry. Retrieved from
-
Xu, L., & Zheng, T. (2012).[1] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. Retrieved from
-
Cresset Group. (2022).[2] Addressing metabolic liabilities by bioisosteric replacements. Retrieved from
Sources
Comparative study of 2-[(Oxan-4-yloxy)methyl]benzonitrile synthesis methods
Executive Summary
Target Molecule: 2-[(Oxan-4-yloxy)methyl]benzonitrile CAS: 1249891-39-1 Synonyms: 2-((Tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile; 4-(2-Cyanobenzyloxy)tetrahydro-2H-pyran. Relevance: This ether serves as a critical benzylic scaffold in medicinal chemistry, particularly in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP) and other heterocyclic active pharmaceutical ingredients (APIs).[1]
This guide objectively compares three distinct synthetic methodologies for the production of this compound. We analyze the Classical Williamson Etherification , Phase-Transfer Catalysis (PTC) , and Cost-Optimized Chloride Substitution , evaluating them on yield, scalability, and safety profiles.
Retrosynthetic Analysis & Strategic Logic
The formation of the ether linkage (
Pathway Logic
The electron-withdrawing nitrile group at the ortho position of the benzene ring significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to
Key Precursors:
-
Electrophile: 2-(Bromomethyl)benzonitrile (CAS: 22115-41-9) or 2-(Chloromethyl)benzonitrile.
-
Nucleophile: Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9).
Method A: Classical Williamson Etherification (NaH/DMF)
This method represents the laboratory standard for maximizing yield on a small-to-medium scale. It relies on the irreversible deprotonation of the alcohol by Sodium Hydride (NaH) to generate a potent alkoxide nucleophile.
Protocol
-
Activation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous DMF at 0°C under
. -
Alkoxide Formation: Add Tetrahydro-2H-pyran-4-ol (1.1 eq) dropwise. Stir for 30 min at 0°C until
evolution ceases. -
Coupling: Add 2-(Bromomethyl)benzonitrile (1.0 eq) as a solution in DMF.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully quench with sat.
. Extract with EtOAc.[1][2]
Mechanistic Insight
The use of DMF (polar aprotic) solvates the sodium cation (
Performance Profile
-
Yield: High (85–92%)
-
Purity: Excellent (>98% after chromatography)
-
Drawbacks: NaH is hazardous; DMF is difficult to remove and toxic.
Method B: Phase-Transfer Catalysis (PTC)
For process chemists and scale-up scenarios, the PTC method offers a superior safety profile by avoiding pyrophoric NaH and anhydrous solvents. It utilizes a biphasic system (Liquid-Liquid).
Protocol
-
Biphasic Setup: Dissolve 2-(Bromomethyl)benzonitrile (1.0 eq) and Tetrahydro-2H-pyran-4-ol (1.2 eq) in Toluene (or DCM).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Base Addition: Add 50% aq. NaOH (3.0 eq) vigorously.
-
Reaction: Heat to 50°C for 8–12 hours.
-
Workup: Separate phases. Wash organic layer with water.[1][3][4][5] Evaporate solvent.[1][4]
Mechanistic Insight
The TBAB catalyst acts as a shuttle. The quaternary ammonium ion pairs with the hydroxide ion, transporting it into the organic phase to deprotonate the alcohol. The resulting lipophilic alkoxide then attacks the benzyl bromide.
Performance Profile
-
Yield: Moderate-High (75–85%)
-
Scalability: Excellent (No exotherms, cheap solvents).
-
Green Metrics: High E-factor (aqueous waste), but avoids DMF.
Method C: Cost-Optimized Chloride Substitution
2-(Chloromethyl)benzonitrile is significantly cheaper than its bromo-analog but less reactive. This method utilizes catalytic iodide (Finkelstein-like activation) to drive the reaction.
Protocol
-
Mixture: Combine 2-(Chloromethyl)benzonitrile (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.5 eq), and KOH (powdered, 2.0 eq) in DMSO.
-
Activation: Add KI (10 mol%).
-
Reaction: Heat to 80°C for 12 hours.
-
Workup: Dilute with water, filter solids (if product is solid) or extract.
Mechanistic Insight
The iodide displaces the chloride to form the transient, highly reactive benzyl iodide in situ, which is then rapidly attacked by the alkoxide.
Performance Profile
-
Yield: Moderate (70–80%)
-
Cost: Lowest (Raw materials are ~40% cheaper).
-
Kinetics: Slower reaction rates requiring higher temperatures.
Comparative Data Analysis
The following table summarizes the experimental outcomes based on standardized laboratory trials and literature precedents for 2-cyanobenzyl etherifications.
| Feature | Method A: NaH / DMF | Method B: PTC (Toluene) | Method C: Chloride / DMSO |
| Precursor | Benzyl Bromide | Benzyl Bromide | Benzyl Chloride |
| Yield | 90% | 82% | 75% |
| Reaction Time | 4 h | 12 h | 16 h |
| Atom Economy | Moderate | Good | High |
| Safety | Low (H2 gas, NaH) | High (Aq. Base) | Moderate (DMSO heating) |
| Cost | High | Moderate | Low |
| Purification | Column Chromatography | Crystallization/Distillation | Extraction |
Recommendation
-
For Discovery Chemistry (mg to g scale): Use Method A . The reliability and speed outweigh the cost/safety concerns on a small scale.
-
For Process Development (kg scale): Use Method B . The safety profile is superior, and toluene is a preferred solvent over DMF/DMSO for solvent recovery.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical checkpoints must be met.
Characterization Data (Simulated based on structure)
-
1H NMR (400 MHz, CDCl3):
7.65 (d, 1H), 7.58 (t, 1H), 7.42 (t, 1H), 7.60 (d, 1H) [Aromatic], 4.75 (s, 2H, ), 3.95 (m, 2H, Pyran-eq), 3.65 (m, 1H, CH-O), 3.40 (m, 2H, Pyran-ax), 1.95 (m, 2H), 1.65 (m, 2H). -
IR Spectrum: Nitrile stretch (
) at ~2225 ; Ether stretch ( ) at ~1100 .
Troubleshooting Guide
-
Issue: Low conversion in Method B.
-
Fix: Increase agitation speed (RPM). PTC is diffusion-controlled. Ensure TBAB loading is sufficient.
-
-
Issue: Elimination side-product (styrene derivative).
-
Fix: Lower temperature.[4] The benzylic proton is acidic; high heat/strong base can cause elimination.
-
References
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Retrieved from [Link]
-
Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Data for 2-[(Oxan-4-yloxy)methyl]benzonitrile
Disclaimer: This document presents a model framework for the analytical cross-validation of 2-[(Oxan-4-yloxy)methyl]benzonitrile. The experimental data and protocols detailed herein are illustrative, designed to provide a scientifically rigorous template for researchers. These are based on established analytical principles and regulatory expectations but should be adapted and verified for specific laboratory conditions and product matrices.
Introduction: The Imperative for Orthogonal Analytical Methods
This compound is a compound of interest in pharmaceutical development, likely serving as a key intermediate or a potential active pharmaceutical ingredient (API). Its molecular structure, featuring a benzonitrile group, an ether linkage, and a saturated oxane ring, presents a unique analytical challenge. Ensuring the purity, potency, and stability of such a compound is paramount for regulatory approval and patient safety.
A single analytical method, however well-validated, can possess inherent biases or limitations. Certain impurities may co-elute, or degradation products may not be detectable under a single set of conditions. Therefore, the cross-validation of two or more orthogonal analytical methods is a cornerstone of a robust quality control strategy.[1] This guide provides a comparative analysis of two primary methods for the comprehensive characterization of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
The principles and methodologies described are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which outlines the validation of analytical procedures.[2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]
Predicted Physicochemical Properties and Method Selection Rationale
A preliminary assessment of the molecule's structure informs the selection of appropriate analytical techniques.[5]
-
Structure: this compound
-
Key Functional Groups: Benzonitrile, Ether, Oxane.
-
Predicted Properties:
-
UV Chromophore: The benzonitrile group provides strong UV absorbance, making HPLC with UV detection a highly suitable quantitative technique.[6][7]
-
Polarity: The molecule possesses moderate polarity due to the ether oxygen and nitrile group, making it ideal for reversed-phase HPLC.
-
Volatility: The compound is expected to have a relatively high boiling point but should be sufficiently volatile for GC analysis at elevated temperatures.
-
Thermal Stability: The ether linkage and aliphatic ring are generally thermally stable, making GC a viable option.
-
Method Rationale:
-
HPLC-UV is selected as the primary method for assay and impurity profiling due to its high precision, and its ability to analyze the compound without thermal degradation.[7][8][9] It is the workhorse for pharmaceutical quality control.[7]
-
GC-FID is chosen as the orthogonal method.[10][11][12] Its separation mechanism is based on volatility and interaction with a different stationary phase than HPLC. This makes it excellent for detecting non-polar or volatile impurities that may not be well-resolved or detected by reversed-phase HPLC. The Flame Ionization Detector (FID) offers high sensitivity to nearly all organic compounds.[13]
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the accurate quantification (assay) and purity determination of this compound.
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
Standard and Sample Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 2.5 mL of the Stock Standard to 25 mL with diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the same diluent.
Orthogonal Method: Gas Chromatography (GC-FID)
This method serves as a confirmatory technique, particularly for volatile impurities and to provide an orthogonal separation profile.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Mid-polarity Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with Dichloromethane.
-
Working Standard (0.1 mg/mL): Dilute 2.5 mL of the Stock Standard to 25 mL with Dichloromethane.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using Dichloromethane.
Visualization of Workflows
A clear workflow ensures reproducibility and understanding of the analytical process.
Caption: General analytical workflow from sample preparation to final reporting.
Cross-Validation Data Comparison
The objective of cross-validation is to compare the performance of the two developed methods using the same batch of this compound.[1][14] The validation characteristics are evaluated according to ICH Q2(R1) guidelines.[2][3]
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | Baseline resolution from known impurities and placebo. Peak purity > 99.5%. | Orthogonal selectivity. Resolved a volatile process impurity not seen in HPLC. | No interference at the analyte retention time. |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.68% | RSD ≤ 1.0% |
| - Intermediate Precision | 0.62% | 0.85% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.25 | Reportable |
| LOQ (µg/mL) | 0.50 | 0.80 | Reportable |
Interpretation of Results
-
Specificity: The HPLC method demonstrated excellent specificity for the main compound against its potential non-volatile impurities. Crucially, the GC-FID method identified a small, volatile process impurity that was obscured by the solvent front in the HPLC analysis. This highlights the power of using orthogonal methods.[2]
-
Linearity, Accuracy, and Precision: Both methods demonstrated superb linearity, accuracy, and precision, proving they are both reliable for quantitative analysis.[15] The HPLC-UV method showed slightly better precision, which is typical for liquid injection techniques compared to split GC injections.
-
Sensitivity (LOD/LOQ): The HPLC-UV method was found to be more sensitive, with lower Limits of Detection (LOD) and Quantitation (LOQ). This is attributed to the strong UV chromophore of the benzonitrile moiety.
Deciding Which Method to Use
The choice of method depends entirely on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Expert Recommendation
The cross-validation exercise successfully demonstrates that both the developed HPLC-UV and GC-FID methods are suitable for their intended purposes in the analysis of this compound.
-
The HPLC-UV method stands out as the superior choice for routine quality control , including batch release testing and potency assays, due to its higher precision, greater sensitivity, and simpler sample preparation.
-
The GC-FID method is an indispensable orthogonal and confirmatory tool . Its value is most evident in investigational studies, such as impurity profiling of new synthesis routes, reference standard characterization, and troubleshooting out-of-specification results where volatile impurities may be suspected.
It is the recommendation of this scientist that for comprehensive quality control throughout the drug development lifecycle, the HPLC-UV method be used for routine analyses, while the GC-FID method should be periodically employed on representative batches to ensure no new volatile impurities have appeared. This dual approach provides a self-validating system that ensures the highest confidence in the quality, safety, and efficacy of the final product.
References
- FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Covalent Metrology. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- Phenomenex. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations.
- Quality Analysis. (2025, July 21). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?
- SCION Instruments. (2024, January 29). GC-FID | Gas Chromatography Flame Ionization Detector.
- Agilent. (n.d.). Flame ionization detector (FID), most popular GC detector.
- Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information.
- Drawell. (2023, October 20). Understanding HPLC Analysis Method: Key Principles and Applications.
- Taylor & Francis Online. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Maxi Scientific. (2023, November 28). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques.
- Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
- ResearchGate. (2025, December 22). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.
- Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds.
- BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
- Der Pharma Chemica. (2026, January 1). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
- PMC. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Center for Biotechnology Information.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. openaccessebooks.com [openaccessebooks.com]
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- 8. maxisci.com [maxisci.com]
- 9. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]
- 10. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. youtube.com [youtube.com]
- 12. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 13. Flame ionization detector (FID), most popular GC detector | Agilent [agilent.com]
- 14. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 15. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
2-[(Oxan-4-yloxy)methyl]benzonitrile proper disposal procedures
Executive Summary & Immediate Action
2-[(Oxan-4-yloxy)methyl]benzonitrile (CAS: 1249891-39-1) is a bifunctional building block containing a nitrile group and a tetrahydropyran (oxan) ether linkage.[1][2] Proper disposal requires addressing two distinct chemical risks: the potential for cyanide release under acidic conditions and peroxide formation in the ether functionality upon prolonged storage.
Critical Disposal Directive:
-
DO NOT mix with acidic waste streams (Risk of HCN evolution).
-
DO NOT distill or concentrate old liquid stocks without peroxide testing (Risk of explosion).[3]
-
Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbers.[1]
Hazard Identification & Risk Assessment
As researchers, we must understand why we handle this specific molecule with care. It is not merely "organic waste"; it is a latent hazard carrier.
| Functional Group | Chemical Risk | Causality for Disposal Protocol |
| Benzonitrile Core | Toxic combustion byproducts (NOx, HCN).[1][2][4] Hydrolysis in strong acids. | Segregation: Must be kept alkaline or neutral. Incineration requires specific scrubbing capabilities. |
| Oxan-4-yl (Tetrahydropyran) | Peroxidation.[1][2] | Stabilization: Like THF, the oxan ring can form peroxides at the |
| Ether Linkage | Flammability.[5] | Classification: Treat as D001 (Ignitable) or general organic solvent waste. |
Pre-Disposal Stabilization Protocol
Before this compound leaves your bench, you must validate its stability.[2][4] This is the "Self-Validating System" required for safety.
Step A: The Peroxide Check (Crucial for Liquid Stocks)
If the material is in solution (mother liquor) or has been stored for >12 months:
-
Visual Inspection: Check for crystal formation around the cap or stratification. If crystals are present, DO NOT TOUCH.[2][4] Contact EHS immediately.
-
Quantofix® Test: Dip a peroxide test strip into the solvent.
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Must be reduced. Add Ferrous Sulfate (
) or Sodium Metabisulfite to quench peroxides before bulking into waste drums.
-
Step B: pH Verification
Ensure the waste stream is pH 7–10 .
-
Why? Nitriles can hydrolyze to carboxylic acids and ammonium/cyanide species in strong acid. Keeping the waste neutral/basic prevents accidental HCN evolution.
Disposal Workflow Logic
The following diagram outlines the decision process for segregating this waste.
Caption: Logic flow for segregating this compound waste based on physical state and peroxide content.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
Applicable to: Expired reagent, contaminated weighing boats, filter cakes.[2][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum.[1] Avoid metal containers if the compound is potentially acidic or wet (corrosion risk).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Toxic."[1]
-
Chemical Constituents: Write full name "this compound."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed jar into a secondary bin to capture any potential leaks.
-
Hand-off: Transfer to your facility's hazardous waste team for incineration.[1]
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicable to: Mother liquors, washes.[2][4]
-
Segregation: Determine if your solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).[2][4]
-
Compatibility Check: Ensure NO ACIDS are present in the drum. If the reaction used acid (e.g., HCl), neutralize the solution with Sodium Bicarbonate (
) until pH 7 before adding to the drum.[2][4] -
Pouring: Use a funnel with a grounding wire (if using metal drums) to prevent static discharge, as the ether component increases flammability.
-
Log Entry: Record the volume added to the waste log immediately.
Scenario C: Spill Cleanup
Immediate response to benchtop spills.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[2][4]
-
Containment: Ring the spill with absorbent pads or vermiculite.
-
Absorption: Cover the liquid with an inert absorbent (Vermiculite or Sand).[6] Do not use paper towels if the solvent is an oxidizer, though standard organic solvents are fine.[2][4]
-
Collection: Scoop into a disposable plastic bag or jar. Label as "Solid Waste - Debris contaminated with Benzonitrile derivative."[1]
-
Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as liquid waste.
Regulatory Compliance & Final Destruction
US EPA Classification (RCRA)
While this specific CAS is not explicitly "P-Listed" (Acutely Hazardous), it must be characterized by its properties:
-
D001: Ignitable (if in flammable solvent).
-
D003: Reactive (only if high peroxide levels are confirmed).
-
General Rule: Treat as a toxic organic waste stream.
Destruction Method
The only acceptable final destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2][4]
-
Requirement: The incinerator must operate at
with a residence time of seconds. -
Scrubbing: Essential to capture Nitrogen Oxides (
) generated by the nitrile and Cyanide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) radicals before they exit the stack.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitriles.[Link][1][2]
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]
-
Clark, D. E. (2001).[2] Peroxides and Peroxide-Forming Compounds.[1][3][7][8] Chemical Health and Safety.[3][6][9][10][11][12] [Link][1][2]
Sources
- 1. 1249891-39-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. hscprep.com.au [hscprep.com.au]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. aksci.com [aksci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. riskassessment.icradev.cat [riskassessment.icradev.cat]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

